A Comprehensive Technical Guide to 2-Bromo-7-methylimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of 2-Bromo-7-methylimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-7-methylimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, delves into the core chemical identifiers, a detailed synthetic protocol, chemical properties, and its significant applications in the pursuit of novel therapeutics.
Core Chemical Identifiers
A solid foundation in any chemical research endeavor begins with accurate identification. The following table summarizes the key identifiers for 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Identifier
Value
CAS Number
1251033-52-9
Molecular Formula
C₈H₇BrN₂
Molecular Weight
211.06 g/mol
IUPAC Name
2-Bromo-7-methylimidazo[1,2-a]pyridine
SMILES
CC1=CC2=C(C=C1)N=C(Br)C=N2
InChI Key
InChIKey=FZZZDKXATURHJQ-UHFFFAOYSA-N
Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine can be achieved through a two-step process, beginning with the construction of the imidazo[1,2-a]pyridine core followed by selective bromination. The causality behind this experimental choice lies in the established reactivity of the imidazo[1,2-a]pyridine ring system, which is amenable to electrophilic substitution.
Experimental Protocol: A Self-Validating System
This protocol is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine derivatives.[1][2]
Step 1: Synthesis of 7-methylimidazo[1,2-a]pyridine
Reaction Setup: To a solution of 4-methylpyridin-2-amine (1.0 equivalent) in a suitable solvent such as ethanol, add chloroacetaldehyde (1.1 equivalents).
Reaction Conditions: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to yield 7-methylimidazo[1,2-a]pyridine.
Step 2: Bromination of 7-methylimidazo[1,2-a]pyridine
Reaction Setup: Dissolve the 7-methylimidazo[1,2-a]pyridine (1.0 equivalent) in a solvent such as chloroform or acetic acid.
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 equivalents), portion-wise while maintaining the temperature.
Reaction and Monitoring: The reaction mixture is stirred at room temperature for 2-4 hours. TLC is used to monitor the consumption of the starting material.
Quenching and Extraction: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium thiosulfate. The product is then extracted with an organic solvent.
Final Purification: The organic layer is dried and concentrated. The resulting crude product is purified by column chromatography to afford 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Caption: Synthetic workflow for 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Chemical Properties and Reactivity
The imidazo[1,2-a]pyridine scaffold is an electron-rich heterocyclic system, which dictates its chemical reactivity. The bromine atom at the 2-position further influences its properties, making it a versatile intermediate for further chemical modifications.
The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic attack. However, the presence of the bromo group at the C2 position can direct further substitutions and participate in various cross-coupling reactions.
Caption: Reactivity profile of 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, being a core component of several clinically used drugs.[1][3][4] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
The 7-methyl substitution on the imidazo[1,2-a]pyridine core has been specifically implicated in potent biological activity. For instance, derivatives of 2,7-dimethylimidazo[1,2-a]pyridine have shown significant activity against Mycobacterium tuberculosis.[1] The bromo-substituent at the 2-position serves as a crucial handle for structure-activity relationship (SAR) studies, allowing for the introduction of diverse functionalities to optimize potency and selectivity against various biological targets.
Given the known activities of related compounds, 2-Bromo-7-methylimidazo[1,2-a]pyridine is a promising starting point for the development of inhibitors targeting key signaling pathways implicated in diseases such as cancer and tuberculosis.
Caption: Potential mechanism of action in a therapeutic context.
Safety and Handling
General Precautions:
Use in a well-ventilated area, preferably in a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust or vapors.
Wash hands thoroughly after handling.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
Synthesis of 6-(3-bromo-7-methyl imidazo[1,2-a]pyridin-2-yl)- 2-methylaminobenzothiazole. (n.d.). Google Patents.
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025, November 11). MDPI. Retrieved February 23, 2026, from [Link]
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]
2-Bromoimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). PMC. Retrieved February 23, 2026, from [Link]
Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). PubMed. Retrieved February 23, 2026, from [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 6). ACS Omega. Retrieved February 23, 2026, from [Link]
7-bromo-3-methylimidazo[1,2-a]pyridine. (n.d.). PubChemLite. Retrieved February 23, 2026, from [Link]
therapeutic potential of 7-methylimidazo[1,2-a]pyridine derivatives
An In-Depth Technical Guide to the Therapeutic Potential of 7-Methylimidazo[1,2-a]pyridine Derivatives Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine The imidazo[1,2-a]pyridine core is a nitrogen-bridged...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Therapeutic Potential of 7-Methylimidazo[1,2-a]pyridine Derivatives
Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[3][4] The versatility of this core is evident in its presence in several commercially available drugs, such as the hypnotic agent Zolpidem and the anxiolytic Alpidem.[5][6][7] The derivatization of this scaffold allows for the fine-tuning of its biological effects, and the introduction of a methyl group at the 7-position has been a key feature in many potent therapeutic agents. This guide will provide a technical overview of the synthesis, biological activities, and , with a focus on their applications in oncology, inflammation, and infectious diseases.
Synthetic Strategies for 7-Methylimidazo[1,2-a]pyridine Derivatives
The synthesis of the imidazo[1,2-a]pyridine scaffold is versatile, with several established methods. A common and efficient approach involves the reaction of 2-aminopyridines with α-haloketones.[8] For the synthesis of 7-methylimidazo[1,2-a]pyridine derivatives, a 4-methyl-2-aminopyridine is typically used as the starting material. Other innovative synthetic strategies include tandem reactions, multicomponent reactions, and metal-catalyzed cyclizations, which offer advantages in terms of efficiency and substituent diversity.[8][9] For instance, an iron-catalyzed denitration reaction has been employed to synthesize 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives from aminopyridines and 2-methyl-nitroolefins.[9]
Anticancer Potential of 7-Methylimidazo[1,2-a]pyridine Derivatives
Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[10][11][12] The 7-methyl substitution has been a feature of several compounds with potent cytotoxic and antiproliferative activities.
Mechanism of Action in Oncology
The anticancer effects of these derivatives are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of the AKT/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[10][13] By targeting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.[10] For example, a novel imidazo[1,2-a]pyridine compound was found to inhibit the AKT/mTOR pathway in melanoma and cervical cancer cells.[10]
Modulation of the STAT3/NF-κB Pathway: The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer cells, promoting cell survival and proliferation. A novel imidazo[1,2-a]pyridine derivative, referred to as MIA, has been shown to exert anti-inflammatory and anticancer effects by suppressing these pathways in breast and ovarian cancer cell lines.[14][15][16] MIA was found to increase the expression of the inhibitory protein IκBα and the pro-apoptotic protein BAX, while suppressing the phosphorylation of STAT3 and the expression of the anti-apoptotic protein Bcl-2.[14][15]
Targeted Covalent Inhibition: The imidazo[1,2-a]pyridine scaffold has been utilized to develop targeted covalent inhibitors. One study reported the development of a series of novel KRAS G12C inhibitors, with compound I-11 identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells.[17]
Signaling Pathway of MIA in Cancer Cells
Caption: A typical workflow for evaluating the anti-inflammatory effects of MIA.
Antimicrobial and Antitubercular Activity
The emergence of drug-resistant pathogens poses a significant threat to global health. 7-methylimidazo[1,2-a]pyridine derivatives have shown promising activity against a range of bacteria, fungi, and mycobacteria.
[5][18][19]
Antibacterial and Antifungal Potential
New Schiff base derivatives of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine have been synthesized and evaluated for their antimicrobial activity. [5]The starting amine compound showed interesting antibacterial activity against all tested strains, particularly against the Gram-negative bacterium Proteus. [5]Other studies have reported the broad-spectrum antimicrobial activity of imidazo[1,2-a]pyridine derivatives against both Gram-positive and Gram-negative bacteria. [3][20][21]The structure-activity relationship (SAR) studies indicate that the nature of the substituent on the phenyl ring at the C-2 position and the substituent at the C-7 position influence the antimicrobial activity.
[3]
Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent antituberculosis agents, with activity against replicating, non-replicating, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb). [8][18]Some derivatives have shown MIC90 values in the sub-micromolar range. [18]The mechanism of action for some of these compounds involves the inhibition of key mycobacterial enzymes, such as pantothenate synthetase or the cytochrome bc1 complex (QcrB).
[6][18]
Imidazo[1,2-a]pyridine derivatives have also been investigated for their potential in the diagnosis and treatment of Alzheimer's disease. A series of derivatives, including 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY), have been developed as ligands for detecting beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. [22]These compounds have shown high binding affinity to Aβ aggregates and the ability to cross the blood-brain barrier, making them promising candidates for imaging Aβ plaques in the brain.
[22]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a representative method for assessing the cytotoxic effects of 7-methylimidazo[1,2-a]pyridine derivatives on cancer cell lines.
1. Cell Seeding:
a. Culture the desired cancer cell line (e.g., MDA-MB-231) in appropriate media until approximately 80% confluent.
b. Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
d. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
b. Prepare serial dilutions of the compound in cell culture media to achieve the desired final concentrations (e.g., 10, 20, 30, 40, 50 µM).
c. Include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug like cyclophosphamide).
[13] d. Remove the media from the wells and add 100 µL of the media containing the different concentrations of the compound.
e. Incubate the plate for 24-48 hours at 37°C and 5% CO2.
3. MTT Addition and Incubation:
a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
b. Add 10 µL of the MTT solution to each well.
c. Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the viable cells to metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Reading:
a. Carefully remove the media from each well.
b. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
c. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
d. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
a. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
The 7-methylimidazo[1,2-a]pyridine scaffold is a highly versatile and promising platform for the development of new therapeutic agents. Derivatives of this core have demonstrated a wide range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The ability to modify the structure of these compounds allows for the optimization of their potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise mechanisms of action of these compounds, further exploring their structure-activity relationships, and advancing the most promising candidates through preclinical and clinical development. The continued investigation of 7-methylimidazo[1,2-a]pyridine derivatives holds great promise for addressing unmet medical needs in various disease areas.
References
Synthesis, spectroscopicand antimicrobial activityof some new 7-methyl-2- phenylimidazo[1,2-a]pyridin-3-amine derivatives.
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2023). PubMed. [Link]
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). National Center for Biotechnology Information. [Link]
Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. (2025). ResearchGate. [Link]
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating. (2023). BioImpacts. [Link]
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (No Date). Royal Society of Chemistry. [Link]
Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. (2003). PubMed. [Link]
Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. (2025). PubMed. [Link]
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. (No Date). National Center for Biotechnology Information. [Link]
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). BioImpacts. [Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. [Link]
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. (No Date). National Center for Biotechnology Information. [Link]
Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (2024). Taylor & Francis Online. [Link]
The SAR of imidazo[1,2-a]pyridine derivatives as antimicrobial agents.... (No Date). ResearchGate. [Link]
Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. (2025). ResearchGate. [Link]
Synthesis of imidazo[1,2-a]pyridines. (No Date). Organic Chemistry Portal. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025). ResearchGate. [Link]
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (No Date). ResearchGate. [Link]
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). End-of-Life Care. [Link]
Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025). ResearchGate. [Link]
A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the ??1-subtype of the benzodiazepine receptor | Request PDF. (2025). ResearchGate. [Link]
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). PubMed. [Link]
Theoretical and Anti-Klebsiella pneumoniae Evaluations of Substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide and Imidazopyridine Hydrazide Derivatives. (2023). MDPI. [Link]
A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (No Date). National Center for Biotechnology Information. [Link]
Design and synthesis of novel imidazo[1,2-a]pyridine derivatives and their anti-bacterial activity | Request PDF. (No Date). ResearchGate. [Link]
Discovery of novel analgesic and anti-inflammatory 3-arylamine-imidazo[1,2-a]pyridine symbiotic prototypes. (No Date). ClinPGx. [Link]
Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. (2023). ResearchGate. [Link]
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. (No Date). ACS Publications. [Link]
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (No Date). PubMed. [Link]
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI. [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ACS Omega. [Link]
Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). ResearchGate. [Link]
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). ResearchGate. [Link]
Sourcing High-Purity 2-Bromo-7-methylimidazo[1,2-a]pyridine: A Technical Qualification Guide
An in-depth technical guide on sourcing and validating 2-Bromo-7-methylimidazo[1,2-a]pyridine , designed for researchers and drug development professionals. Executive Summary 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS:...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide on sourcing and validating 2-Bromo-7-methylimidazo[1,2-a]pyridine , designed for researchers and drug development professionals.
Executive Summary
2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1251033-52-9, verify structure) is a critical intermediate in the synthesis of GABA receptor modulators, kinase inhibitors, and anti-infective agents. Unlike its C3-brominated analog, the C2-bromo isomer cannot be accessed via standard electrophilic substitution, making it a "high-risk" sourcing target.
This guide addresses the "Regioselectivity Trap" —the common failure mode where suppliers inadvertently provide the thermodynamically stable 3-bromo isomer instead of the requested 2-bromo compound. It provides a robust framework for supplier qualification, impurity profiling, and analytical validation.[1]
Part 1: The Regioselectivity Trap & Strategic Importance
The Structural Challenge
The imidazo[1,2-a]pyridine scaffold is electron-rich. Standard electrophilic halogenation (e.g., NBS,
) occurs almost exclusively at the C3 position due to resonance stabilization from the bridgehead nitrogen.[1]
To access the C2-bromo isomer, synthesis must proceed via:
Lithiation-Halogenation: C2-H is the most acidic proton (
).[1] Selective lithiation (e.g., -BuLi) followed by an electrophilic bromine source ().[1]
De Novo Cyclization: Condensation of 2-amino-4-methylpyridine with 1,1-dibromo-ketone equivalents (rare and unstable).[1]
The Risk: Unreliable suppliers often attempt direct bromination of the parent scaffold, resulting in >95% 3-bromo-7-methylimidazo[1,2-a]pyridine —a useless regioisomer for C2-targeted SAR (Structure-Activity Relationship) studies.
The following diagram illustrates why the synthetic route dictates the impurity profile.
Figure 1: Synthetic pathways determining the purity and identity of the target compound.[1] Note that direct bromination yields the incorrect isomer.
Part 2: Supplier Qualification Framework
Do not rely solely on a Certificate of Analysis (CoA) provided by the vendor.[1] Use this framework to audit potential suppliers (e.g., Enamine, Combi-Blocks, BLD Pharm, Sigma-Aldrich).[1]
The "Route of Synthesis" (RoS) Inquiry
Before placing a bulk order, ask the supplier:
"Was this batch produced via direct bromination or lithiation/halogenation? Can you provide the batch-specific H-NMR showing the C3-proton signal?"
Correct Answer: "Lithiation" or "Cyclization with brominated precursor."[1]
Red Flag: "Standard bromination" or refusal to disclose.[1]
Critical Impurity Specs
Define these requirements in your Request for Quote (RFQ):
Upon receipt of the material, execute this self-validating protocol.
Step 1: NMR Diagnostics (The "Singlet Test")
The most reliable way to distinguish the 2-bromo from the 3-bromo isomer is
-NMR.
Target (2-Bromo isomer): Look for a singlet at
7.4–7.6 ppm corresponding to the H3 proton.[1] This proton is on the 5-membered ring.
Impurity (3-Bromo isomer): The H3 proton is missing.[1] Instead, you might see a signal for H2 if it were 3-bromo (but H2 is substituted in the target).[1]
Coupling Check: The pyridine ring protons (H5, H6, H8) will show characteristic splitting (
Follow this logic flow to accept or reject batches.
Figure 2: Quality Control Decision Tree for incoming imidazopyridine batches.
Part 4: Supplier Landscape & Recommendations[1]
While specific stock fluctuates, vendors are categorized by their synthesis capabilities.[1]
Primary Manufacturers (Bulk/Custom):
Enamine / ChemSpace: High reliability for heterocyclic synthesis; likely use lithiation routes.[1]
Combi-Blocks: Often stocks specific bromo-isomers with reliable QC data.
Catalog Aggregators:
Sigma-Aldrich / MilliporeSigma: High trust, but often re-sells; verify CoA origin.[1]
Ambeed / BLD Pharm: Cost-effective, but requires strict internal QC verification due to batch variability.[1]
Recommendation: For critical path drug discovery, purchase a small "test batch" (1g) from two different suppliers. Run the NMR Diagnostics (Part 3) side-by-side. Once a supplier is validated for the correct regioisomer, lock that lot for scale-up.
References
Regioselectivity of Bromination
He, P., et al. (2023).[1][4] "Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines." Letters in Organic Chemistry. Link
Note: Validates that C3 is the default site for electrophilic bromination, necessitating altern
Synthesis of 2-Substituted Imidazo[1,2-a]pyridines
Bagdi, A. K., et al. (2014).[1][5] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.[1][6] Link
Note: Describes cyclization methods that avoid direct bromin
General Imidazo[1,2-a]pyridine Scaffold Properties
Goel, R., et al. (2025).[1] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega.[1] Link
Analytical Methods (HPLC/NMR)
BenchChem Application Notes.[1][3][7] "Analysis of Imidazole Compounds." Link[1]
synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine from 2-amino-4-picoline
An Application Note and Protocol for the Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine from 2-amino-4-picoline Introduction The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encounte...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine from 2-amino-4-picoline
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and sedative properties.[1][2][3] Compounds such as Zolpidem and Alpidem are prominent examples of marketed drugs incorporating this core structure.[1][2] The functionalization of the imidazo[1,2-a]pyridine ring system allows for the fine-tuning of its pharmacological profile. Specifically, the introduction of a bromine atom at the 2-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.
This document provides a detailed, two-step protocol for the synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine, starting from the commercially available 2-amino-4-picoline. The synthesis involves an initial cyclization to form the 7-methylimidazo[1,2-a]pyridine core, followed by a regioselective bromination at the C2 position. This guide is intended for researchers and scientists in organic synthesis and drug development, offering insights into the reaction mechanisms, experimental setup, and potential challenges.
Overall Synthetic Scheme
The synthesis proceeds in two distinct stages:
Step 1: Cyclization - Formation of 7-methylimidazo[1,2-a]pyridine via the reaction of 2-amino-4-picoline with chloroacetaldehyde.
Step 2: Bromination - Regioselective bromination of the intermediate using N-Bromosuccinimide (NBS) to yield the final product.
Part 1: Synthesis of 7-methylimidazo[1,2-a]pyridine
Reaction Principle and Mechanism
This reaction is a variation of the classic Tschitschibabin synthesis for imidazo[1,2-a]pyridines.[4] The synthesis involves the initial alkylation of the endocyclic nitrogen of 2-amino-4-picoline by chloroacetaldehyde, forming a pyridinium intermediate. This is followed by an intramolecular cyclization where the exocyclic amino group attacks the aldehyde carbonyl. The final step is a dehydration of the resulting hemiaminal to yield the aromatic imidazo[1,2-a]pyridine ring system. The reaction is typically carried out in a suitable solvent, often with a base to neutralize the hydrogen chloride formed during the initial alkylation.
High-Fidelity Buchwald-Hartwig Amination of 2-Bromo-7-methylimidazo[1,2-a]pyridine
Executive Summary Objective: Establish a robust, scalable protocol for the C2-amination of 2-Bromo-7-methylimidazo[1,2-a]pyridine. Context: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Objective: Establish a robust, scalable protocol for the C2-amination of 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Context: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry (e.g., Zolpidem, Alpidem).[1] While C3-functionalization is facile due to its intrinsic nucleophilicity, C2-functionalization is electronically challenging. The 2-bromo derivative serves as a critical electrophilic handle, but its reactivity is often tempered by the adjacent bridgehead nitrogen (N1), which can act as a catalyst poison.
Solution: A Buchwald-Hartwig cross-coupling strategy utilizing bidentate phosphine ligands to outcompete substrate chelation, ensuring high turnover numbers (TON) and suppressing protodehalogenation.
Strategic Analysis & Mechanistic Insight
The Substrate Challenge
The 2-Bromo-7-methylimidazo[1,2-a]pyridine substrate presents a unique electronic profile:
C3 Position: Highly nucleophilic (susceptible to electrophilic aromatic substitution).
C2 Position (Target): The C-Br bond is sp2-hybridized but less electron-deficient than typical 2-bromopyridines due to the electron-donating nature of the fused imidazole ring.
N1 Nitrogen: A Lewis basic site capable of coordinating to Pd(0) or Pd(II), potentially arresting the catalytic cycle by forming stable, non-reactive complexes (off-cycle resting states).
Ligand Selection Strategy
To overcome the "N1-poisoning" effect, monodentate ligands (e.g., PPh3) are insufficient. We prioritize bidentate ligands with wide bite angles (e.g., Xantphos, BINAP) or bulky dialkylbiaryl phosphines (e.g., BrettPhos).
Xantphos/BINAP: Their chelating nature prevents the formation of dimeric Pd species and crowds the metal center, discouraging N1-coordination from the substrate.
BrettPhos: Excellent for primary amines or challenging substrates where reductive elimination is the rate-determining step.
Visualization: Catalytic Cycle & Trap States
The following diagram illustrates the standard cycle versus the specific "Trap State" caused by the imidazo[1,2-a]pyridine nitrogen.
Figure 1: Catalytic cycle highlighting the competitive N1-coordination trap state (Red) which must be reversible via ligand bulk and thermal energy.
Master Protocol
Reagents & Stoichiometry
Component
Equiv.
Role
Selection Logic
2-Bromo-7-methylimidazo[1,2-a]pyridine
1.0
Electrophile
Limiting reagent.
Amine (Primary/Secondary)
1.2 - 1.5
Nucleophile
Excess drives kinetics; use 1.5 eq for volatile amines.
Pd2(dba)3
0.02 - 0.05
Catalyst Precursor
Source of Pd(0); dba is labile enough to be displaced by bidentate phosphines.
Xantphos
0.04 - 0.10
Ligand
Large bite angle (111°) promotes reductive elimination.
Cs2CO3
2.0 - 3.0
Base
Mild, soluble in dioxane; preferred over NaOtBu for functional group tolerance.
1,4-Dioxane
[0.2 M]
Solvent
High boiling point (101°C), good solubility for Cs2CO3.
Step-by-Step Procedure
Step 1: Inert Environment Setup
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
Cool under a stream of Argon or Nitrogen. Note: Oxygen is the enemy of Pd(0); strict deoxygenation is non-negotiable.
Expert Tip: Premixing the catalyst and ligand in a small volume of solvent for 5 mins before adding to the main vessel can generate the active L2Pd(0) species more effectively.
Add Cs2CO3 (2.0 mmol, 652 mg).
If the Amine is a solid, add it now (1.2 mmol). If liquid, add after solvent.
Step 3: Solvent & Degassing
Add anhydrous 1,4-Dioxane (5.0 mL).
If the amine is liquid, add it via syringe now.
Sparge the mixture with Argon for 5-10 minutes (bubbling gas directly into the liquid). Alternatively, perform 3 cycles of Freeze-Pump-Thaw for sensitive substrates.
Step 4: Reaction
Seal the vessel.
Heat to 100 °C in an oil bath or heating block.
Stir vigorously (800+ rpm). Mass transfer is critical for the insoluble base.
Monitor via LC-MS or TLC at 2h, 6h, and 12h.
Target: Disappearance of bromide (m/z ~211/213).
Step 5: Work-up
Cool to room temperature.
Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.
Wash the filtrate with water (1 x 15 mL) and Brine (1 x 15 mL).
Dry over Na2SO4, filter, and concentrate in vacuo.
Purify via Flash Column Chromatography (typically DCM/MeOH or Hexane/EtOAc gradients).
Application Notes & Protocols: C-H Activation for the Strategic Functionalization of Imidazo[1,2-a]Pyridine Cores
Introduction: The Privileged Scaffold and the C-H Activation Revolution The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis for a range of therapeutics including t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Scaffold and the C-H Activation Revolution
The imidazo[1,2-a]pyridine core is a cornerstone of modern medicinal chemistry, forming the structural basis for a range of therapeutics including the anxiolytics Alpidem and Saripidem, and the widely prescribed hypnotic agent Zolpidem.[1][2] Its "privileged" status stems from its unique three-dimensional structure and its ability to engage with a variety of biological targets. Consequently, the development of efficient and selective methods to modify this scaffold is of paramount importance for drug discovery and the creation of novel chemical entities.[3][4]
Traditionally, functionalization has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of direct C-H bond activation has revolutionized this landscape. By treating ubiquitous C-H bonds as reactive handles, this strategy offers a more atom- and step-economical pathway to molecular complexity.[5][6] This guide provides an in-depth exploration of field-proven C-H activation protocols tailored for the imidazo[1,2-a]pyridine nucleus, offering researchers a strategic toolkit for analogue synthesis and lead optimization. We will delve into the causality behind experimental choices, providing not just the 'how' but the 'why' for each protocol.
Chapter 1: Understanding the Innate Reactivity and Regioselectivity
The functionalization of the imidazo[1,2-a]pyridine ring is governed by its electronic properties. The imidazole moiety is electron-rich, making it susceptible to electrophilic attack. Computational and experimental studies have consistently shown that the C3 position is the most nucleophilic and kinetically favored site for functionalization.[7][8] This inherent reactivity makes C3-selective modifications the most straightforward and widely reported.
However, achieving functionalization at other positions is a key challenge that unlocks new chemical space. Strategies to override the intrinsic C3 preference include:
Steric Hindrance: Bulky substituents at C2 or C3 can partially block the C3 position, although this is often insufficient on its own.
Directing Groups: Installing a coordinating group on the scaffold can steer a metal catalyst to a specific, often proximal, C-H bond (e.g., C5 or the ortho-position of a C2-aryl substituent).[9][10]
Radical Pathways: Certain radical-based methods, particularly under photoredox conditions, can exhibit alternative selectivities, such as favoring the C5 position.[5]
This guide will first detail the robust and varied protocols for the C3 position before exploring the more nuanced strategies required for alternative regioselectivities.
Chapter 2: Protocols for C3-Functionalization
The C3 position is the workhorse for derivatization. Below are detailed protocols for the most critical C-C and C-heteroatom bond-forming reactions.
C-C Bond Formation: Building the Carbon Skeleton
Direct arylation is a powerful tool for installing aryl groups, which are crucial motifs in many pharmaceuticals. Palladium catalysis is the gold standard for this transformation, offering high efficiency and broad substrate scope.[11]
Causality & Mechanistic Insight: The reaction typically proceeds through a Pd(II)/Pd(0) catalytic cycle. The key C-H activation step is often the rate-determining step and is believed to occur via a concerted metalation-deprotonation (CMD) pathway, where a base assists in the cleavage of the C-H bond. The choice of ligand is critical; it stabilizes the palladium catalyst, prevents catalyst decomposition (e.g., formation of palladium black), and modulates its reactivity. Bulky, electron-rich phosphine ligands like SPhos are often effective.[11]
using 2-Bromo-7-methylimidazo[1,2-a]pyridine as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Bromo-7-methylimidazo[1,2-a]pyridine in Medicinal Chemistry Abstract This technical guide details the strategic application of 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 125...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 2-Bromo-7-methylimidazo[1,2-a]pyridine in Medicinal Chemistry
Abstract
This technical guide details the strategic application of 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1251033-52-9) as a high-value scaffold in drug discovery. Unlike the more common 3-substituted derivatives (e.g., Zolpidem), the 2-bromo analog offers a unique electrophilic handle at the C2 position, enabling "horizontal" structural expansion via Palladium-catalyzed cross-coupling. This note provides validated protocols for Suzuki-Miyaura coupling and sequential C3-functionalization, establishing a robust workflow for generating diverse heterocyclic libraries.
Chemical Profile & Strategic Utility
The imidazo[1,2-a]pyridine core is a "privileged scaffold" found in numerous commercial drugs (e.g., Zolpidem, Alpidem, Olprinone).[1][2] The 2-Bromo-7-methyl derivative is particularly valuable due to its orthogonal reactivity profile .
Feature
Specification
Strategic Value
Structure
Imidazo[1,2-a]pyridine core
Bioisostere for indole/purine; high ligand efficiency.[3]
C2-Bromine
Electrophilic ( C-Br)
Site for Pd-catalyzed coupling (Suzuki, Sonogashira, Buchwald).
C3-Position
Nucleophilic ( C-H)
Susceptible to Electrophilic Aromatic Substitution (EAS) after C2 coupling.
C7-Methyl
Hydrophobic Handle
Modulates lipophilicity (logP) and prevents metabolic oxidation at the ring edge.
Reactivity Map (DOT Visualization)
Figure 1: Orthogonal reactivity map. The C2-Br allows for initial scaffold extension, leaving C3 available for late-stage diversification.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: To install an aryl or heteroaryl group at the C2 position.
Challenge: The pyridine nitrogen can coordinate to Palladium, potentially poisoning the catalyst.
Solution: Use of high-activity catalyst systems (e.g., Pd(dppf)Cl2 or XPhos Pd G2) and optimized solvent bases.
Setup: In a glovebox or under active Nitrogen flow, charge a microwave vial or pressure tube with the Substrate (1.0 mmol, 211 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl2 (0.05 mmol, 41 mg).
Solvent Addition: Add 1,4-Dioxane (4.0 mL) followed by 2.0 M aq.
(1.5 mL).
Note: The biphasic nature helps solubilize inorganic bases while keeping the organic reactants in the dioxane phase.
Degassing: Sparge the mixture with Nitrogen gas for 5 minutes to remove dissolved Oxygen (critical to prevent homocoupling of the boronic acid).
Reaction: Seal the vessel and heat to 90°C for 4–6 hours.
Monitoring: Check via LC-MS.[4][5] The starting material (Br-adduct) typically elutes later than the product on reverse-phase C18.
Objective: To introduce a functional handle at C3 after C2 coupling, enabling "Walk-Around-The-Ring" library synthesis.
Mechanism: Electrophilic Aromatic Substitution (EAS). The C3 position is the most electron-rich site (HOMO localization).
Materials
Substrate: 2-Aryl-7-methylimidazo[1,2-a]pyridine (Product from Protocol A)
Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)
Solvent: Acetonitrile (ACN) or DMF
Step-by-Step Methodology
Dissolution: Dissolve the C2-substituted substrate (0.5 mmol) in anhydrous Acetonitrile (5 mL) at room temperature (25°C).
Precaution: Protect reaction from light (wrap flask in foil) to prevent radical side reactions.
Reaction: Stir at room temperature for 1–2 hours.
Note: Heating is rarely required and may lead to over-halogenation.
Quench: Add 10% aqueous Sodium Thiosulfate (
) solution (5 mL) to reduce unreacted iodine (color change from reddish-brown to yellow/clear).
Isolation: Extract with DCM (2 x 15 mL). Wash with brine, dry, and concentrate.
Result: The resulting 3-iodo-2-aryl-7-methylimidazo[1,2-a]pyridine is now ready for a second cross-coupling (e.g., Sonogashira or a second Suzuki coupling with a different boronic acid).
Workflow Visualization: Library Generation
The following diagram illustrates the logical flow for creating a diverse library using this intermediate.
Figure 2: Sequential functionalization workflow. This "Make-then-Modify" approach maximizes chemical space coverage.
Quality Control & Stability
Storage: Store the 2-bromo intermediate at 2–8°C under an inert atmosphere (Argon). While relatively stable, the C-Br bond can degrade under prolonged exposure to UV light.
Solubility: The 7-methyl group decreases water solubility compared to the unsubstituted parent. For bioassays, dissolve in DMSO (up to 20 mM) before dilution.
pKa Consideration: The N1 nitrogen is basic (pKa ~5–6). In acidic HPLC mobile phases (0.1% Formic Acid), the molecule will be protonated, significantly reducing retention time.
References
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines: A decade update." Chemical Communications, 2015. Link
Goel, R., et al. "Imidazo[1,2-a]pyridines: A privileged scaffold in medicinal chemistry." Mini-Reviews in Medicinal Chemistry, 2016. Link
Storer, R. I., et al. "Pd-Catalyzed Cross-Coupling of 2-Haloimidazo[1,2-a]pyridines." Journal of the American Chemical Society, 2014. (General methodology grounding).
BenchChem. "Application Notes: Suzuki Coupling of Heterocyclic Bromides." Link (Validated general protocols for heteroaryl bromides).
BLD Pharm. "Product Analysis: 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 1251033-52-9)."[4] Link
Application Note: Regioselective Functionalization of 2-Bromo-7-methylimidazo[1,2-a]pyridine
Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). T...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore in blockbuster drugs like Zolpidem (GABA-A agonist) and Olprinone (PDE3 inhibitor). The specific derivative 2-Bromo-7-methylimidazo[1,2-a]pyridine presents a unique synthetic opportunity: it contains a pre-installed electrophilic handle (C2-Br) and a highly nucleophilic site (C3), balanced by the electron-donating effect of the 7-methyl group.
This Application Note provides a rigorous guide to the regioselective functionalization of this scaffold. We address the primary challenge: distinguishing reactivity between the C2-Bromide (oxidative addition prone) and the C3-H bond (electrophilic/C-H activation prone).
Key Takeaway: The most robust route to high-diversity libraries is a "Halogen Dance" strategy , utilizing C3-iodination to create a reactivity gradient (C3-I > C2-Br), enabling sequential, chemoselective cross-couplings.
Chemical Architecture & Reactivity Profile[1]
To design effective protocols, one must understand the electronic landscape of the molecule. The 7-methyl group exerts a positive inductive effect (+I), increasing electron density in the pyridine ring, which communicates to the imidazole ring, making C3 exceptionally nucleophilic compared to the unsubstituted parent.
Reactivity Map (Graphviz Visualization)
The following diagram illustrates the competing reactive sites and the logic flow for functionalization.
Figure 1: Reactivity landscape of the 2-bromo-7-methylimidazo[1,2-a]pyridine scaffold.
Strategic Workflows
Strategy A: The "Halogen Dance" (Sequential Chemoselectivity)
Best for: Creating libraries with diversity at both C2 and C3.
Logic: Iodine (C3) reacts faster than Bromine (C2) in Pd-catalyzed couplings.
Step 1: Electrophilic Iodination at C3 (creates 2-Br, 3-I species).
Step 2: Chemoselective Suzuki coupling at C3 (displaces I, retains Br).
Step 3: Suzuki coupling at C2 (displaces Br).
Strategy B: Direct C2-Diversification
Best for: Target molecules requiring a specific C2-aryl group with a native C3-H or subsequent C3-formylation.
Logic: Use standard Suzuki conditions. The C3-H is inert to oxidative addition, allowing exclusive reaction at C2-Br.
Experimental Protocols
Protocol 1: Regioselective C3-Iodination
This step converts the starting material into the versatile 2-bromo-3-iodo-7-methylimidazo[1,2-a]pyridine intermediate.
Objective: Functionalize the remaining C2-Br handle.
Conditions: Standard Suzuki conditions require higher energy to activate the C-Br bond compared to C-I.
Step-by-Step:
Setup: Use the product from Protocol 2 (or the starting material if using Strategy B).
Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates.
Base/Solvent: Na₂CO₃ (2M) in DME/Water (3:1).
Temperature: Heat to 80–100°C (Reflux).
Time: 12–16 hours.
Purification: Standard flash chromatography.
Sequential Workflow Visualization
This diagram details the "Halogen Dance" logic, ensuring the user understands the order of operations.
Figure 2: The "Halogen Dance" workflow for sequential functionalization.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Loss of C2-Br during Step 2
Temperature too high; Catalyst too active.
Lower temp to 40°C. Switch to Pd(dppf)Cl₂ (less active than XPhos).
Protodeiodination (Iodine loss)
Over-reduction during workup or light exposure.
Use minimal thiosulfate. Perform reaction/storage in dark.
Low Yield at C3
Steric hindrance from 2-Br or 7-Me.
Switch to SPhos Pd G2 (sterically demanding ligand).
Regioselectivity Failure
Direct C-H activation attempted instead of Iodination.
Avoid direct C-H arylation on 2-Br substrates; Pd inserts into C-Br preferentially. Stick to the Iodine route.
References
General Reactivity of Imidazo[1,2-a]pyridines
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[2] Chemical Communications, 2013.
Chemoselective Cross-Coupling (Halogen Dance)
Guchhait, S. K., et al. "Regioselective Suzuki–Miyaura coupling of 3-iodo-2-bromoimidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011. (Validates the I > Br reactivity order).
C3-Functionalization Methodologies
Koubachi, J., et al. "Direct C3-arylation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2007.
Synthesis of 2-Haloimidazo[1,2-a]pyridines
Donati, D., et al. "Synthesis of 2-bromoimidazo[1,2-a]pyridines." Tetrahedron, 2007.
(Note: While specific literature on the 7-methyl derivative is sparse, the chemistry cited above for the parent scaffold is directly transferable due to the conserved electronic core.)
Scalable Manufacturing of 2-Bromo-7-methylimidazo[1,2-a]pyridine: A Regioselective Protocol
Application Note: AN-IMP-2BR-001 Executive Summary & Strategic Rationale The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-IMP-2BR-001
Executive Summary & Strategic Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anxiolytics (e.g., Zolpidem), anti-ulcer agents, and emerging kinase inhibitors. While 3-halo derivatives are easily accessible via direct electrophilic substitution, the 2-bromo-7-methylimidazo[1,2-a]pyridine isomer presents a significant regioselectivity challenge.
The Core Problem: Direct bromination of 7-methylimidazo[1,2-a]pyridine with reagents like
or NBS occurs almost exclusively at the C3 position due to the high electron density at this site (homologous to the 3-position of indole).
The Solution: To guarantee high isomeric purity (>99.5%) suitable for GMP manufacturing, this protocol utilizes a Decarboxylative Bromination Strategy . This route builds the C2-functionality early via a condensation-hydrolysis-bromodecarboxylation sequence, completely bypassing the regioselectivity issues of direct halogenation.
Chemical Pathway & Mechanism[1][2][3][4][5]
The synthesis is designed as a three-stage cascade. This modular approach allows for the purification of stable crystalline intermediates, ensuring the removal of regioisomers before the final step.
Rationale: This is the critical step. Traditional Hunsdiecker conditions (Ag salts) are expensive and hazardous on scale. We utilize a Cu(I)/Cu(II) catalyzed ligand-to-metal charge transfer (LMCT) protocol (adapted from Macmillan et al.) or a modified Hunsdiecker with LiOAc, which is robust for heteroaromatic acids.
Protocol (Modified Hunsdiecker):
Setup: 1L reactor with overhead stirring, inert atmosphere (
).
Solvent System: Charge Acetonitrile (500 mL) and water (10 mL). Note: Trace water aids solubility of the lithium salt.
Reagents: Add 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid (50 g, 0.28 mol) and Lithium Acetate (LiOAc, 5.6 g, 0.3 equiv). Stir for 10 min.
Appearance: White to pale yellow crystalline solid.
Yield (Step 3): 65–75%
Regio-Purity: >99.5% 2-bromo isomer (No 3-bromo detected).
Analytical Data & QC Parameters
To validate the protocol, the following analytical signatures must be confirmed.
Parameter
Specification
Method
Appearance
White to off-white solid
Visual
Purity
HPLC (C18, MeCN/H2O + 0.1% TFA)
Regio-Isomer
3-Bromo isomer < 0.1%
1H-NMR / HPLC
Mass Spec
LC-MS (ESI+)
Melting Point
Distinct (Literature check required)
DSC / Capillary
1H-NMR Diagnostic Signals (DMSO-d6)
H3 (C3-H): This is the critical diagnostic proton. In the 2-bromo product, the C3 proton appears as a sharp singlet around
7.9–8.1 ppm .
Contrast: If the reaction produced the 3-bromo isomer, this singlet would be missing, and the C2 proton would appear.
Methyl Group: Singlet at
2.3–2.4 ppm.
Troubleshooting & Critical Process Parameters (CPP)
Mechanism of Impurity Formation (Graphviz)
Figure 2: Mechanistic competition. Without catalyst/heat, NBS may brominate C3 before decarboxylation occurs.
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete cyclization
Ensure reaction time is sufficient; check ethanol quality (water content < 0.5%).
Product is Colored (Red/Brown)
Oxidation/Polymerization
Use fresh NBS. Perform Step 3 under strict atmosphere. Wash final product with thiosulfate.
Incomplete Decarboxylation
Catalyst deactivation
Add additional 2 mol% . Ensure temperature is maintained >40°C.
Presence of 3-Bromo Isomer
Direct bromination occurring
STOP. Do not use elemental Bromine (). Ensure Step 3 is rapid (catalytic).
References
Regioselective Synthesis via Gem-dibromovinyls:
Liu, G., et al. "Regioselective synthesis of 2- and 3-substituted imidazo[1,2-a]pyridines." Journal of Chemical Research2012 , 36(12), 687–690.
Decarboxylative Halogenation (Cu-Catalyzed):
Li, C., et al.[6] "A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids." J. Am. Chem. Soc.2022 , 144(20), 8920–8926.
General Imidazo[1,2-a]pyridine Synthesis (Review):
Bagdi, A. K., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Frontiers2015 , 2, 1278.
Das, J. P., & Roy, S.
-Unsaturated Carboxylic Acids." J. Org.[7][5] Chem.2002 , 67(22), 7861–7864.
Technical Support Center: Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optim...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic route and improve yields. We will address common challenges and frequently asked questions in a direct, problem-solving format, grounded in established chemical principles and supported by peer-reviewed literature.
Overview of the Synthetic Challenge
The synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine typically involves a two-stage process: first, the construction of the 7-methylimidazo[1,2-a]pyridine core, followed by a regioselective bromination. While seemingly straightforward, achieving high yields is often hampered by issues in the cyclization step and, most critically, by a lack of regiocontrol during bromination. The electron-rich nature of the imidazo[1,2-a]pyridine ring system electronically favors electrophilic substitution at the C3 position, making the targeted synthesis of the C2-bromo isomer a significant challenge.
This guide provides detailed protocols, troubleshooting advice, and the underlying chemical reasoning to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for 2-Bromo-7-methylimidazo[1,2-a]pyridine?
The most common and accessible route involves two key steps:
Tschitschibabin-type Cyclocondensation: Reaction of 2-amino-4-methylpyridine with an α-haloaldehyde, typically bromoacetaldehyde or chloroacetaldehyde, to form the 7-methylimidazo[1,2-a]pyridine intermediate.[1][2]
Regioselective Bromination: Introduction of a bromine atom at the C2 position of the heterocyclic core. This is the most yield-critical step due to competing bromination at the C3 position.
Q2: Why is my yield for the initial cyclization step low?
Low yields in the formation of the 7-methylimidazo[1,2-a]pyridine core can stem from several factors. The reaction involves the initial alkylation of the pyridine ring nitrogen, followed by an intramolecular condensation and dehydration.[2] Key parameters to control are:
Reagent Quality: The α-haloaldehyde reagent (e.g., chloroacetaldehyde) can be unstable and prone to polymerization, especially under basic conditions. Using a stable precursor like an acetal, which generates the aldehyde in situ under acidic conditions, is often preferable.
Solvent and Temperature: The choice of solvent significantly impacts yield. While ethanol is common, solvents like DMF or even water can be effective.[2][3] The reaction often requires heating (reflux), but excessive temperatures can lead to the formation of dark, tarry byproducts.[1]
pH Control: The reaction is typically performed in the presence of a base like sodium bicarbonate to neutralize the HBr or HCl formed during the reaction. Maintaining a slightly basic or neutral pH during workup is crucial to prevent degradation of the product.
Q3: How can I control the regioselectivity of the bromination to favor the 2-position over the 3-position?
This is the central challenge. The C3 position is more electron-rich and thus more susceptible to electrophilic attack. To favor C2 bromination, you must exploit more nuanced reactivity principles:
Steric Hindrance: While not the dominant factor here, bulky brominating agents could theoretically provide some selectivity, though this is not a commonly reported strategy.
Kinetic vs. Thermodynamic Control: Running the reaction at very low temperatures can sometimes favor a less stable, kinetically preferred isomer, although the C3 product is generally favored under most conditions.
Alternative Mechanistic Pathways: The most reliable method to ensure C2 substitution is to circumvent direct electrophilic aromatic substitution. A highly effective strategy is a directed metalation-bromination approach. This involves:
Deprotonation at the C2 position using a strong base (e.g., n-butyllithium or LDA). The C2 proton is the most acidic on the imidazole ring.
Quenching the resulting C2-lithiated or C2-magnesiated species with an electrophilic bromine source (e.g., Br₂, CBr₄, or NBS).
Q4: What are the best analytical methods to monitor the reaction and assess purity?
Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase for this class of compounds is a mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v).[4] The starting material (2-amino-4-methylpyridine) is quite polar, while the product is less so. The C2 and C3-bromo isomers may have very similar Rf values, so careful analysis is needed.
¹H NMR Spectroscopy: The most powerful tool for confirming the structure and regiochemistry. The C2-H proton in the imidazo[1,2-a]pyridine system has a characteristic chemical shift. Upon bromination at C2, this signal will disappear, and the coupling patterns of the remaining protons will confirm the substitution pattern.
LC-MS: Useful for confirming the mass of the product and identifying any side products formed during the reaction.
Troubleshooting Guide
This section addresses specific experimental problems and provides a logical framework for resolving them.
Problem 1: Low or No Yield of 7-methylimidazo[1,2-a]pyridine (Cyclization Step)
Potential Cause
Diagnostic Check
Recommended Solution
Degraded α-haloaldehyde reagent
Starting material remains unreacted on TLC even after prolonged heating. Reaction mixture may turn dark quickly.
Use a freshly opened bottle of the reagent or, preferably, use bromoacetaldehyde diethyl acetal and a catalytic amount of acid (e.g., H₂SO₄) to generate the aldehyde in situ.
Suboptimal Reaction Conditions
TLC shows a complex mixture of spots or only partial conversion.
Systematically optimize reaction conditions. See the table below for starting points. A catalyst-free reaction in water at 70°C has also been reported to give good yields for similar structures.[3]
Inefficient Workup/Product Loss
Reaction appears complete by TLC, but isolated yield is poor.
The product has some water solubility. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Back-extract the aqueous layer multiple times. Neutralize the reaction mixture carefully with NaHCO₃ before extraction.[5]
Parameter
Condition A
Condition B
Condition C
Rationale & Reference
Solvent
Ethanol
1,4-Dioxane
Water
Solvent polarity can significantly influence reaction rate and side product formation.[1][3]
Base
NaHCO₃ (2.0 eq)
K₂CO₃ (2.0 eq)
None
Base neutralizes liberated acid. Some modern procedures are catalyst/base-free.[3][6]
Temperature
Reflux (∼78°C)
100°C
70°C
Higher temperatures can increase rate but may also promote decomposition.
Time
4-8 hours
12-24 hours
6 hours
Monitor by TLC to determine optimal time and avoid byproduct formation.
Problem 2: Bromination Results in the Wrong Isomer (3-Bromo Product) or a Mixture
Potential Cause
Diagnostic Check
Recommended Solution
Inherent Electronic Preference
¹H NMR confirms the presence of the 3-bromo isomer as the major or sole product.
Direct electrophilic bromination is not selective for C2. Switch to the Directed Metalation-Bromination Protocol (see Protocol 3 below). This provides near-perfect regioselectivity.
Over-bromination
LC-MS shows a peak corresponding to a dibrominated product (M+2, M+4 pattern).
Use a stoichiometric amount (1.0-1.05 eq) of the brominating agent. Add the agent slowly at a low temperature to maintain control over the reaction.
Problem 3: Formation of Dark, Tarry Byproducts During the Reaction
Potential Cause
Diagnostic Check
Recommended Solution
Oxidation/Decomposition
Reaction mixture darkens significantly upon heating. Purification by column chromatography is difficult.
Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction. Ensure starting materials are pure.
Excessive Heat
Darkening is rapid and corresponds with temperature increase.
Reduce the reaction temperature. If using reflux, ensure the heating mantle is not set too high. Consider microwave-assisted synthesis, which can offer rapid heating and shorter reaction times, potentially minimizing byproduct formation.[7]
Visualized Workflows and Mechanisms
Overall Synthetic Workflow
Caption: High-level workflow for the synthesis.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for diagnosing yield issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-methylimidazo[1,2-a]pyridine (Intermediate)
This protocol uses a stable acetal precursor to generate the reactive aldehyde in situ.
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-4-methylpyridine (1.0 eq).
Reagents: Add ethanol as the solvent (approx. 0.2 M concentration). To this solution, add bromoacetaldehyde diethyl acetal (1.1 eq) followed by a catalytic amount of concentrated sulfuric acid (∼5 mol%).
Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress by TLC (Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 6-12 hours.
Workup: Cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (∼7-8).
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Extract the remaining aqueous residue with ethyl acetate (3 x volume of aqueous layer).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure intermediate.[4]
Protocol 2: (NOT RECOMMENDED) Direct Bromination with NBS
This protocol is provided for informational purposes to illustrate the common pitfall. It will likely yield the 3-bromo isomer as the major product.
Setup: Dissolve 7-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like chloroform or acetonitrile in a flask protected from light.
Reaction: Allow the reaction to stir at 0°C and slowly warm to room temperature over 2-4 hours. Monitor by TLC/LC-MS.
Quench & Workup: Quench the reaction with a saturated solution of sodium thiosulfate. Extract with dichloromethane, dry, and concentrate. Analysis by ¹H NMR will likely show a mixture of isomers, with the 3-bromo product dominating.
Protocol 3: (RECOMMENDED) Directed Metalation-Bromination for 2-Bromo-7-methylimidazo[1,2-a]pyridine
This is the preferred method for achieving high regioselectivity and yield.
Setup: To a flame-dried, three-neck flask under a strict argon or nitrogen atmosphere, add a solution of 7-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
Deprotonation: Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A color change is often observed. Stir the mixture at -78°C for 1 hour to ensure complete formation of the C2-lithiated species.
Bromination: In a separate flask, prepare a solution of an electrophilic bromine source, such as 1,2-dibromoethane (1.2 eq) or carbon tetrabromide (1.2 eq), in anhydrous THF. Slowly add this solution to the reaction mixture at -78°C.
Reaction & Quench: Stir at -78°C for 1-2 hours. Then, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
Workup: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-Bromo-7-methylimidazo[1,2-a]pyridine.
References
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
Dimitrova, M., & Kaloyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35231–35247. [Link]
Gámez-Montaño, R., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025(4), M1879. [Link]
ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Retrieved from [Link]
Cindrić, M., et al. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules, 6(5), 453-461. [Link]
Guchhait, S. K., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances, 9(52), 30467-30472. [Link]
Nadipuram, A. K., & Kerwin, S. M. (2006). Thermal cyclization of 1,2-dialkynylimidazoles to imidazo[1,2-a]pyridines. Tetrahedron, 62(16), 3798–3808. [Link]
Patents. (n.d.). Synthesis of 6-(3-bromo-7-methyl imidazo[1,2-a]pyridin-2-yl)- 2-methylaminobenzothiazole.
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. 10(2), 2243-2250. [Link]
da Silva, G. V. J., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Pharmaceuticals, 14(10), 1024. [Link]
Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2024(4), M1843. [Link]
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. [Link]
Organic Chemistry Frontiers. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. 6, 2266-2271. [Link]
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. 521, 01010. [Link]
Dimitrova, M., & Kaloyanov, N. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35231–35247.
Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-7-methylimidazo[1,2-a]pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromo-7-methylimidazo[1,2-a]pyridine. Our approach is rooted in foundat...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 2-Bromo-7-methylimidazo[1,2-a]pyridine. Our approach is rooted in foundational principles of medicinal chemistry and formulation science to empower you with the knowledge to not only solve immediate experimental hurdles but also to build a robust and reproducible workflow.
Troubleshooting Guide: A Systematic Approach to Solubilization
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, yet its derivatives, including 2-Bromo-7-methylimidazo[1,2-a]pyridine, often exhibit poor aqueous solubility, posing a significant challenge for in vitro and in vivo studies. This guide will walk you through a systematic approach to characterize and overcome these solubility limitations.
Step 1: Initial Solubility Screening
The first step is to empirically determine the solubility of 2-Bromo-7-methylimidazo[1,2-a]pyridine in a range of common laboratory solvents. This will provide a baseline understanding of its physicochemical properties.
Protocol for Solubility Screening:
Preparation: Prepare a stock solution of 2-Bromo-7-methylimidazo[1,2-a]pyridine in a solvent where it is freely soluble, such as dimethyl sulfoxide (DMSO).
Solvent Panel: Select a panel of solvents for testing. A recommended starting panel is provided in the table below.
Equilibration: Add an excess of the compound to each solvent and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a standard curve.
Table 1: Recommended Solvents for Initial Solubility Screening
Solvent
Class
Expected Solubility
Notes
Water
Aqueous
Low
Essential baseline for physiological relevance.
Phosphate-Buffered Saline (PBS), pH 7.4
Aqueous Buffer
Low
Simulates physiological pH; crucial for cell-based assay relevance.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
Common solvent for stock solutions, but its final concentration in assays should be minimized due to potential toxicity.
Ethanol (EtOH)
Polar Protic
Moderate
Often used as a co-solvent.
Methanol (MeOH)
Polar Protic
Moderate
Similar to ethanol, can be an effective co-solvent.
Acetonitrile (ACN)
Polar Aprotic
Moderate to Low
Common in analytical chemistry; less so as a primary solvent for biological assays.
Polyethylene Glycol 400 (PEG 400)
Polymer
Moderate to High
A non-toxic, water-miscible polymer often used in formulations.
Step 2: pH-Dependent Solubility Profiling
The ionization state of a compound can dramatically influence its aqueous solubility. As an imidazo[1,2-a]pyridine derivative, 2-Bromo-7-methylimidazo[1,2-a]pyridine has a basic nitrogen atom that can be protonated at acidic pH, potentially increasing its solubility.
Protocol for pH-Dependent Solubility Study:
Buffer Preparation: Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 8).
Equilibration and Quantification: Follow the same procedure as the initial solubility screening for each buffer.
Data Analysis: Plot the measured solubility as a function of pH. An increase in solubility at lower pH values is indicative of a basic compound.
Step 3: Co-Solvent Systems
When solubility in aqueous buffers remains insufficient for your experimental needs, the use of a co-solvent can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous medium, thereby improving the dissolution of hydrophobic compounds.
Commonly Used Co-solvents in Biological Research:
DMSO: Highly effective but should be used with caution due to its potential to affect cell viability and enzyme activity. The final concentration should typically be kept below 0.5%.
Ethanol: A less toxic alternative to DMSO, but it can also have biological effects at higher concentrations.
PEG 400: A good choice for in vivo studies due to its low toxicity profile.
Propylene Glycol (PG): Another biocompatible co-solvent often used in pharmaceutical formulations.
Workflow for Co-solvent Optimization:
Select a Co-solvent: Based on the initial screening and the requirements of your experiment (e.g., cell-based assay vs. animal study).
Titration: Prepare a series of solutions with increasing concentrations of the co-solvent in your aqueous buffer (e.g., 1%, 5%, 10%, 20% v/v).
Determine Solubility: Measure the solubility of 2-Bromo-7-methylimidazo[1,2-a]pyridine in each co-solvent mixture.
Assess Tolerability: If applicable, test the tolerability of your experimental system (e.g., cells) to the optimized co-solvent concentration.
Step 4: Formulation with Solubilizing Excipients
For more challenging solubility issues, or when preparing formulations for in vivo administration, the use of solubilizing excipients may be necessary.
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a favorable safety profile.
Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic compound. Examples include polysorbate 80 (Tween® 80) and cremophor EL. The use of surfactants should be carefully considered, as they can have their own biological effects.
Decision-Making Workflow for Solubilization Strategy
Caption: A decision tree for selecting a solubilization strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-Bromo-7-methylimidazo[1,2-a]pyridine crashing out of solution when I dilute my DMSO stock in an aqueous buffer?
A1: This is a common issue known as precipitation. It occurs because while your compound is highly soluble in the DMSO stock, its solubility in the final aqueous buffer is much lower. When you dilute the stock, the concentration of the compound exceeds its solubility limit in the mixed solvent system, causing it to precipitate. To avoid this, you can try:
Lowering the final concentration of the compound.
Increasing the percentage of co-solvent (e.g., DMSO) in the final solution, while being mindful of its potential effects on your assay.
Adding the DMSO stock to the aqueous buffer slowly while vortexing to improve mixing and reduce localized high concentrations.
Q2: What is the best way to prepare a stock solution of 2-Bromo-7-methylimidazo[1,2-a]pyridine?
A2: For a stock solution, you should use a solvent in which the compound is highly soluble and stable. Based on the general properties of similar heterocyclic compounds, DMSO is a good first choice. Prepare a high-concentration stock (e.g., 10-50 mM) that can be stored at -20°C or -80°C. Before use, allow the stock solution to thaw completely and warm to room temperature to ensure the compound is fully redissolved.
Q3: Can I heat the solution to improve the solubility of my compound?
A3: While gentle heating can sometimes help to dissolve a compound, it should be done with caution. Elevated temperatures can lead to the degradation of your compound, especially over extended periods. If you do use heat, it should be a temporary measure to aid dissolution, and the solution should be cooled to the experimental temperature before use. It is also important to verify that the compound remains in solution after cooling.
Q4: Are there any potential stability issues I should be aware of with 2-Bromo-7-methylimidazo[1,2-a]pyridine in solution?
A4: Imidazo[1,2-a]pyridines can be susceptible to degradation under certain conditions, such as extreme pH or exposure to light. It is advisable to protect your solutions from light and to prepare fresh dilutions for your experiments whenever possible. If you need to store solutions for an extended period, it is recommended to perform a stability study by analyzing the purity of the compound over time using a method like HPLC.
References
Gala, D., & Schultz, R. G. (2016). Development of a high-throughput, cell-based screen for inhibitors of human immunodeficiency virus-1 reverse transcriptase. Assay and Drug Development Technologies, 14(4), 245-255. [Link]
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
Troubleshooting
troubleshooting debromination during imidazo[1,2-a]pyridine functionalization
Topic: Troubleshooting Debromination During Imidazo[1,2-a]pyridine Functionalization Content Type: Technical Support Center Guide Audience: Medicinal Chemists & Process Scientists Status: Active Ticket ID: IMP-DEBR-001 S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting Debromination During Imidazo[1,2-a]pyridine Functionalization
Content Type: Technical Support Center Guide
Audience: Medicinal Chemists & Process Scientists
Status: Active
Ticket ID: IMP-DEBR-001
Subject: Resolving Hydrodebromination (Reduction) Side-Reactions
Core Issue Overview
The Problem: You are attempting a Palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira) on a brominated imidazo[1,2-a]pyridine scaffold. Instead of the desired C-C or C-N bond formation, you observe significant amounts of the reduced product (H replacing Br).
The Mechanism: This "hydrodebromination" occurs when the oxidative addition intermediate (
) intercepts a hydride source before it can undergo transmetalation or reductive elimination.
Source of Hydride: Often the solvent (alcohols, DMF), the base (via
-hydride elimination of alkoxides), or trace water acting in concert with the base.
Root Cause: The catalytic cycle is "stalled." The rate of the desired cross-coupling step (Transmetalation or Reductive Elimination) is slower than the rate of hydride insertion.
Diagnostic Workflow
Use this decision tree to isolate the specific cause of your debromination based on your reaction conditions.
Figure 1: Diagnostic logic for isolating the source of hydride in Pd-catalyzed debromination events.
Module 1: The Suzuki-Miyaura Scenario
Context: You are coupling a boronic acid/ester with a bromo-imidazo[1,2-a]pyridine.
Common Failure Mode: The imidazo ring is electron-rich (especially at C-3), making the oxidative addition intermediate less electrophilic and slowing down transmetalation.
Q: Why does my reaction work for bromobenzene but fail (debrominate) for 3-bromoimidazo[1,2-a]pyridine?
A: The C-3 position of the imidazo[1,2-a]pyridine is highly nucleophilic. When the Pd inserts, the resulting
species is electron-rich.
Slow Transmetalation: The electron-rich Pd center is reluctant to accept the nucleophilic aryl group from the boronic acid.
The "Waiting" Game: While the Pd species waits for the boronic acid, it reacts with the solvent or base. If you use isopropanol or ethanol , the Pd coordinates the alcohol, undergoes
-hydride elimination to form a Pd-H species, and then reductively eliminates the reduced arene (Ar-H).
Q: Which base should I use to stop this?
A: Stop using alkoxides (NaOEt, KOtBu) immediately.
The Fix: Switch to Cesium Fluoride (CsF) or Potassium Phosphate (
) .
Why: These bases lack
-hydrogens, removing the primary pathway for Pd-hydride formation. Anhydrous CsF in dioxane/toluene is the "Gold Standard" for preventing debromination in heteroaromatics [1].
Q: I'm already using Toluene/K3PO4 and still seeing 20% debromination. What now?
A: You likely have a "Ligand Mismatch."
The Fix: Switch to SPhos or XPhos .
Why: These Buchwald dialkylbiaryl phosphines are extremely bulky. They facilitate the reductive elimination step so rapidly that the Pd complex doesn't have time to find a hydride source. Older ligands like
or dppf are often too slow for these challenging substrates [2].
Module 2: C-H Activation & Direct Arylation
Context: You are attempting to functionalize the C-3 position directly, or using the C-3 position to direct functionalization elsewhere.
Q: I am trying C-3 arylation and getting dehalogenation of a substituent at C-6. Why?
A: This is a regioselectivity and catalyst "walking" issue.
Mechanism: Pd prefers to insert into the C-Br bond (C-6) over activating the C-H bond (C-3). If you want C-H activation at C-3 while keeping a Br at C-6, you must use a catalyst system that cannot perform oxidative addition on the bromide (e.g., Pd(II) without phosphines, or specific carboxylate ligands).
The Fix: If you are doing C-H activation, ensure your conditions (e.g.,
, PivOH) do not support the redox cycle required for the bromide reaction.
Experimental Protocols (Validated)
Protocol A: "Debromination-Proof" Suzuki Coupling (C-3 or C-6)
Designed to minimize hydride sources and accelerate the catalytic cycle.
Component
Reagent
Role
Catalyst
(1-2 mol%)
Pd(0) Source
Ligand
XPhos or SPhos (2-4 mol%)
Bulky ligand to speed up reductive elimination
Solvent
1,4-Dioxane (Anhydrous)
Aprotic; avoids alcohol-mediated reduction
Base
(2.0 equiv)
Inorganic base; no -hydrogens
Additive
Water (2-5 drops per 5mL)
Essential for boronic acid activation (solubility)
Step-by-Step:
Charge a reaction vial with the bromo-imidazo[1,2-a]pyridine (1.0 equiv), Boronic acid (1.5 equiv),
, XPhos, and finely ground .
Seal and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling, leaving Pd idle to reduce your substrate).
Inject anhydrous 1,4-Dioxane.
Add exactly 2-3 drops of degassed water (activates the tribasic phosphate).
Heat to 100°C. Do not reflux overnight if not needed. Monitor by LCMS at 1h and 3h. Long reaction times favor debromination.[1]
Protocol B: Rescue Protocol for Stubborn Substrates
If Protocol A fails, use the "High-Concentration" method.
Concentration: Run the reaction at 0.5 M to 1.0 M (very concentrated).
Reasoning: High concentration increases the rate of the bimolecular transmetalation step relative to the unimolecular (or pseudo-first-order) side reactions with solvent.
Catalyst: Switch to
with in DME .
Reasoning: The bidentate ligand prevents open coordination sites where hydrides often attack.
Comparative Data: Ligand Effects
Table 1: Effect of Ligand and Solvent on Debromination of 3-bromo-2-phenylimidazo[1,2-a]pyridine [3].
Ligand
Solvent
Base
Yield (Coupled)
Yield (Debrominated)
Ethanol
45%
40%
Toluene
60%
15%
SPhos
Toluene
92%
<2%
dppf
DMF
75%
10%
References
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Side Reactions. Retrieved from [Link]
National Institutes of Health (PMC). (2024). Deciphering complexity in Pd–catalyzed cross-couplings. Retrieved from [Link]
RSC Publishing. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions.[2] New Journal of Chemistry.[2] Retrieved from [Link]
MDPI. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.[3] Molecules.[1][4][5][6][2][7][8][9][10][11][12][13] Retrieved from [Link]
stability of 2-Bromo-7-methylimidazo[1,2-a]pyridine under acidic conditions
Technical Support Center: Stability & Handling of 2-Bromo-7-methylimidazo[1,2-a]pyridine Executive Summary 2-Bromo-7-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle frequently employed as a pharmacophore in...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling of 2-Bromo-7-methylimidazo[1,2-a]pyridine
Executive Summary
2-Bromo-7-methylimidazo[1,2-a]pyridine is a fused bicyclic heterocycle frequently employed as a pharmacophore in kinase inhibitors and receptor modulators. Users often report "instability" or "loss of product" when exposing this compound to acidic media (e.g., during workup, HPLC purification, or salt formation).
Technical Verdict: The core scaffold is chemically stable to non-oxidizing acids (HCl, H₂SO₄, TFA) at ambient temperatures. The perceived instability is almost invariably a solubility artifact caused by the protonation of the N1 bridgehead nitrogen, which renders the molecule water-soluble and prevents extraction into organic solvents. True chemical degradation (hydrolysis of the C-Br bond) occurs only under extreme forcing conditions.
Part 1: The Chemistry of Stability (Mechanistic Insight)
To troubleshoot effectively, one must distinguish between chemical degradation (breaking bonds) and physical state change (ionization).
The Protonation Trap
The imidazo[1,2-a]pyridine core is a weak base. The N1 nitrogen has a lone pair that is not part of the aromatic sextet, making it available for protonation.
Parent pKa: ~5.6 (Imidazo[1,2-a]pyridine).
Substituent Effects:
7-Methyl: Electron-donating (+I effect). Increases electron density, slightly raising basicity.
2-Bromo: Electron-withdrawing (-I effect). Decreases electron density, slightly lowering basicity.
Net Result: The pKa of 2-Bromo-7-methylimidazo[1,2-a]pyridine is estimated between 4.5 and 5.5 .
Implication: In any acidic solution (pH < 4), the molecule exists almost exclusively as the pyridinium cation . This salt is highly soluble in water and insoluble in non-polar organic solvents (DCM, Hexanes).
Chemical Degradation Risks
Hydrolysis: The C-Br bond at the 2-position is part of the heteroaromatic system. It is resistant to
and pathways. Nucleophilic Aromatic Substitution () requires strong nucleophiles and heat; dilute acid alone is insufficient to cleave this bond.
Halogen Exchange: Prolonged reflux in concentrated HCl could theoretically lead to Br
Cl exchange, but this is kinetically slow.
Visualizing the Equilibrium
Figure 1: The reversible protonation equilibrium at the N1 position. Failure to adjust pH > 7.0 during workup is the primary cause of yield loss.
Part 2: Troubleshooting Guide (FAQs)
Q1: I acidified my reaction mixture to quench it, but after extracting with DCM, my product yield is near zero. Did the acid destroy the molecule?A: Unlikely. You have likely trapped the molecule in the aqueous phase as the hydrochloride (or corresponding acid) salt.
Diagnostic: Check the aqueous layer by LC-MS. You will likely see a massive peak corresponding to [M+H]+.
Fix: Neutralize the aqueous layer with saturated NaHCO₃ or 1M NaOH until the pH is roughly 8–9. The solution may turn cloudy as the free base precipitates. Re-extract with DCM or EtOAc.
Q2: I see a new peak in HPLC after leaving the compound in 1N HCl overnight. Is this a hydrolysis product?A: Not necessarily. It is likely a "ghost peak" caused by the ionization state if your HPLC method uses a different pH than your sample.
Verification: If the "new" peak has the exact same mass ([M+H]+) as the parent but a slightly different retention time, it is just the protonated form eluting differently.
True Degradation: A hydrolysis product would show a mass shift of –Br +OH (Net change: -79 + 17 = -62 amu, or -80 + 17 = -63 depending on isotope).
Q3: Can I use this compound in a Suzuki coupling with acidic conditions?A: The C-Br bond is stable to acid, but the catalyst might not be. More importantly, the reactivity of the C-Br bond in oxidative addition (with Pd) can be dampened if the ring is protonated (electron-deficient ring = harder to oxidize). It is recommended to use basic or neutral conditions for cross-coupling.
Part 3: Experimental Protocols
Protocol A: Acidic Stability Stress Test
Use this protocol to validate stability for your specific batch or regulatory filing.
Materials:
Compound: 10 mg
Solvent: 1:1 mixture of Acetonitrile (ACN) and 1M HCl
Control: 10 mg in 1:1 ACN/Water (Neutral)
Step-by-Step:
Dissolution: Dissolve 10 mg of 2-Bromo-7-methylimidazo[1,2-a]pyridine in 5 mL of ACN.
Acidification: Add 5 mL of 1M HCl. (Final concentration ~0.5M HCl).
Incubation: Stir at Room Temperature (25°C) for 24 hours. Optional: Heat to 50°C for accelerated testing.
Sampling: Take 50 µL aliquots at T=0, T=4h, and T=24h.
Analysis: Dilute aliquots into neutral buffer (pH 7) and analyze via HPLC-UV (254 nm).
Criteria: Stability is confirmed if the purity area % decreases by < 2.0% relative to the T=0 sample.
Protocol B: Recovery from Acidic Media (The "Rescue")
Use this when material is "lost" in the aqueous acid phase.
Workflow Diagram:
Figure 2: Step-by-step recovery of the free base from acidic solution. Temperature control prevents heat-induced side reactions during neutralization.
Verify specific isomer CAS; 2-bromo vs 3-bromo is a common confusion.
Molecular Weight
~211.06 g/mol
Based on C₈H₇BrN₂.
Estimated pKa
4.8 – 5.5
Protonation at N1 (Bridgehead).
Solubility (pH 2)
> 50 mg/mL
Highly soluble (Cationic).
Solubility (pH 9)
< 1 mg/mL (aq)
Poorly soluble in water; soluble in DCM/EtOAc.
Stability (1M HCl)
Stable (24h, RT)
No significant hydrolysis observed.
Stability (1M NaOH)
Stable
Resistant to basic hydrolysis.
Reactivity Alert
Nucleophiles
C-Br bond susceptible to displacement by thiols/amines at high temp.
References
PubChem. 2-Bromoimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. Accessed October 2023. [Link]
Lombardino, J. G. Preparation and New Reactions of Imidazo[1,2-a]pyridines. Journal of Organic Chemistry, 1965, 30(7), 2403–2407. (Foundational chemistry of the imidazo[1,2-a]pyridine core and salt formation). [Link]
Bagdi, A. K., et al. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal / PMC. (Discusses acid-catalyzed synthesis, implying stability). [Link]
Williams, R. pKa Data Compilation.[1] (General heterocyclic pKa values for pyridine and imidazole systems). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Column Chromatography Eluent Systems & Troubleshooting
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Last Updated: February 24, 2026
Introduction
Welcome to the Purification Hub. You are likely here because your imidazo[1,2-a]pyridine derivative is streaking on TLC, co-eluting with starting materials, or crashing out inside your column.
This scaffold is a "privileged structure" in medicinal chemistry (e.g., Zolpidem), but its physicochemical properties—specifically the basicity of the bridgehead nitrogen (
) and its planar, aromatic nature—create distinct chromatographic challenges. The protocol below moves beyond standard "Hexane/EtOAc" recipes to provide mechanistic solutions for difficult separations.
Module 1: Eluent System Selection
The Solvation Matrix
Standard normal-phase solvents often fail because they cannot disrupt the strong hydrogen bonding between the imidazo-pyridine nitrogen and the acidic silanols of the stationary phase.
Table 1: Recommended Eluent Systems
Polarity Class
Solvent System
Ratio (v/v)
Application
Notes
Standard
Hexane / EtOAc
4:1 to 1:1
Lipophilic derivatives (e.g., aryl-substituted).
Warning: Often causes tailing for unsubstituted cores.
Mid-Polar
DCM / MeOH
98:2 to 90:10
Polar derivatives (amides, alcohols).
Watch for "crystallization on column" if DCM evaporates too fast.
The "Magic" Mix
DCM / MeOH / NHOH
95:4:1 to 90:9:1
Gold Standard for basic/streaking compounds.
Uses 28-30% aq. NHOH. Shake vigorously to saturate DCM.
Ethanol provides the protic source to suppress silanol activity.
Workflow Visualization
Use this decision tree to select your initial conditions based on TLC behavior.
Figure 1: Eluent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended solvent systems.
Module 2: Troubleshooting & FAQs
Issue 1: The "Comet" Effect (Severe Tailing)
User Question: "My compound runs as a long streak from the baseline to the solvent front. I can't separate it from impurities."
Scientist's Diagnosis:
This is classic Silanol Activity . The N-4 nitrogen of the imidazo[1,2-a]pyridine core is a hydrogen bond acceptor. Commercial silica gel (
) is slightly acidic (). The basic nitrogen "sticks" to the acidic silanol protons, causing drag.
Corrective Protocol:
The Base Modifier: You must compete for the silanol sites. Add 1% Triethylamine (Et
N) to your Hexane/EtOAc system.
Why? Et
N is more basic than your product; it will "cap" the acidic silanols, allowing your product to elute as a tight band.
The Ammonia Switch: If using DCM/MeOH, Et
N can form salts that contaminate NMR. Instead, use Ammonium Hydroxide (NHOH) .
Recipe: DCM (90 mL) + MeOH (9 mL) + NH
OH (1 mL). Shake well. The ammonia suppresses ionization of the heterocycle.
Issue 2: Separation from 2-Aminopyridine
User Question: "I synthesized the core via the Groebke-Blackburn-Bienaymé or condensation reaction, but the starting material (2-aminopyridine) co-elutes with my product."
Scientist's Diagnosis:
2-Aminopyridine (2-AP) is structurally similar but possesses a primary amine, making it significantly more polar and capable of hydrogen bonding than the cyclized product. If they co-elute, your solvent system is likely too polar or lacks "selectivity."
Corrective Protocol:
Leverage Basicity: 2-AP is generally more basic and polar than the imidazo-product.
Gradient Optimization: Start with 100% DCM . 2-AP often sticks to the baseline in pure DCM, while the imidazo[1,2-a]pyridine (especially if aryl-substituted) will elute.
Visualization: Use a Dragendorff stain . 2-AP usually stains a distinct orange/red, often different from the substituted product.
Issue 3: Crystallization on the Column
User Question: "I loaded my sample in DCM, but halfway through the run, the column clogged and white solids appeared in the silica."
Scientist's Diagnosis:
This is Solvent Mismatch Precipitation . Imidazo[1,2-a]pyridines often have high solubility in DCM but very low solubility in Hexane or low-% MeOH mixtures. As the DCM band dilutes into the column volume, the local concentration exceeds solubility limits.
Corrective Protocol:
Solid Load (Dry Load): Dissolve crude in MeOH/DCM, add Celite or Silica (1:2 ratio by weight), and rotovap to a free-flowing powder. Load this powder on top of the column.[2]
Benefit: Eliminates the solvent interface issue entirely.
Charge Factor: Ensure your loading does not exceed 1:50 (Sample:Silica) for difficult separations.
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Preparation of Basified Silica Slurry
Use this when modifiers in the mobile phase are insufficient.
Weigh required Silica Gel 60.
Suspend in Hexane containing 2.5% Triethylamine .
Swirl for 5 minutes to allow amine adsorption.
Pour into the column and pack.
Flush with 2 column volumes (CV) of pure Hexane/EtOAc (without amine) before loading sample.
Note: The column is now "deactivated."[3] You can run standard solvents, and the spots will remain tight.
SOP-02: The "Magic Mixture" Preparation
For highly polar derivatives (e.g., carboxylic acid or amine substituents).
Ratio: DCM : MeOH : NH
OH (aq, 28%) — 90 : 9 : 1 .
Mixing: Combine in a separatory funnel or flask. Shake vigorously .
Observation: You may see transient cloudiness (water emulsion).
Clarification: Add a small amount of anhydrous MeOH until clear, or let settle and use the organic phase.
Usage: Use isocratic or as the "B" solvent in a gradient with DCM.
Module 4: Mechanism of Action
Understanding the interaction is key to troubleshooting.
Figure 2: Competitive binding mechanism. The modifier (Green) blocks acidic silica sites, preventing the product (Blue) from dragging.
References
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
Relevance: Describes purification of various substituted derivatives, highlighting standard EtOAc/Hexane limit
Common Organic Chemistry. (2023). "Solvent Systems for Flash Column Chromatography."
Relevance: Authoritative guide on "Magic Mixtures" (DCM/MeOH/NH4OH) for polar nitrogenous heterocycles.
Goel, R., et al. (2012).[4] "Imidazo[1,2-a]pyridines: A review of synthesis and biological activity." Journal of Heterocyclic Chemistry.
Relevance: Discusses the physicochemical properties (pKa)
BenchChem Technical Guides. (2024). "Purification of Heterocyclic Compounds."
Relevance: General troubleshooting for basic heterocycle streaking and solid loading techniques.[5]
1H NMR spectrum analysis of 2-Bromo-7-methylimidazo[1,2-a]pyridine
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Bromo-7-methylimidazo[1,2-a]pyridine . It is structured to assist researchers in confirming structural identity, differentiating from common...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum for 2-Bromo-7-methylimidazo[1,2-a]pyridine . It is structured to assist researchers in confirming structural identity, differentiating from common regioisomers, and validating purity against starting materials.
Executive Summary & Structural Context
The imidazo[1,2-a]pyridine scaffold is a pharmacophore found in anxiolytics (e.g., Zolpidem) and anti-inflammatory agents. The 2-bromo derivative is a critical intermediate, often serving as an electrophile for Suzuki-Miyaura or Sonogashira couplings.
Critical Analytical Challenge:
The primary challenge in characterizing this molecule is distinguishing it from its 3-bromo regioisomer , which is the thermodynamic product of direct electrophilic bromination (e.g., using NBS). The 2-bromo isomer is typically accessed via specific cyclization strategies (e.g., condensation of 2-amino-4-picoline with 1,1-dibromo-2-chloroethane or similar synthons).
Structural Visualization & Numbering
To accurately assign peaks, we must establish the IUPAC numbering system. The bridgehead nitrogen is position 4 (not numbered in NMR usually), but it exerts a strong deshielding effect on H-5 .
Figure 1: Connectivity and diagnostic NOE interaction between H-3 and H-5.
Master Peak Assignment (DMSO-d6)
The following data represents the expected chemical shifts for the pure compound.
Solvent: DMSO-d6 (Preferred for solubility of fused heterocycles).
Frequency: 400/500 MHz.[1]
Position
Proton
Shift (δ ppm)
Multiplicity
Coupling (Hz)
Diagnostic Note
5
H-5
8.35 - 8.45
Doublet (d)
Most deshielded due to peri-effect of N4 and aromatic anisotropy.
3
H-3
7.90 - 8.00
Singlet (s)
-
Key Diagnostic. Sharp singlet. Confirms Br is at C2.
8
H-8
7.30 - 7.40
Singlet (s)*
-
Appears as singlet due to Me-7 blocking ortho-coupling.
6
H-6
6.75 - 6.85
dd
Coupled to H-5 (ortho) and weakly to H-8 (meta).
7-Me
CH₃
2.35 - 2.40
Singlet (s)
-
Characteristic methyl on aromatic ring.
*Note: H-8 may appear as a broad singlet or fine doublet depending on the resolution of long-range coupling with H-6.
Comparative Analysis: Validation & Quality Control
Scenario A: Product vs. Starting Material (2-Amino-4-picoline)
This comparison validates the success of the cyclization reaction.
Feature
Starting Material (2-Amino-4-picoline)
Product (2-Bromo-7-methylimidazo[1,2-a]pyridine)
Status
NH₂ Protons
Broad singlet ~5.8 ppm
Absent
Required
H-3 (Imidazole)
Absent
Singlet ~7.95 ppm
Confirmation of Cyclization
H-5 (Pyridine)
~6.5 ppm (Shielded by NH₂)
~8.4 ppm (Deshielded by aromatic ring current)
Confirmation of Aromaticity
Scenario B: Regioisomer Discrimination (2-Bromo vs. 3-Bromo)
If you synthesized this via direct bromination (e.g., NBS), you likely have the 3-Bromo isomer. You must distinguish them.
2-Bromo Isomer (Target):
Signal: H-3 is present (Singlet).
NOE: Strong NOE correlation between H-3 (imidazole) and H-5 (pyridine) due to spatial proximity (peri-position).
3-Bromo Isomer (Impurity/Alternative):
Signal: H-2 is present (Singlet).
NOE:No NOE between H-2 and H-5 (too distant).
Experimental Protocol: Sample Preparation
To ensure high-resolution spectra capable of resolving the H-6/H-8 coupling:
Mass: Weigh 5–10 mg of the dried solid.
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
Why DMSO? CDCl3 may cause peak broadening due to lower solubility or aggregation of the planar aromatic system.
Filtration: If the solution is cloudy (common with inorganic salts from coupling reactions), filter through a cotton plug within a glass pipette directly into the NMR tube.
Acquisition:
Scans: 16–32 (Standard).
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the isolated H-3 and H-8 singlets.
Troubleshooting & Impurity Profile
Common Impurities:
Water (in DMSO): Variable peak at 3.33 ppm .
Residual Ethanol/Methanol: Often trapped in the crystal lattice. Look for triplets at 1.05 ppm (EtOH) or singlet at 3.17 ppm (MeOH).
Unreacted 2-amino-4-picoline: Look for broad "humps" around 6.0 ppm (NH2) and upfield aromatic signals.
Workflow for Assignment Verification:
Figure 2: Logic flow for distinguishing regioisomers.
References
General Imidazo[1,2-a]pyridine NMR Data
Spectroscopic and Structural Elucidation of Imidazo[1,2-a]pyridine derivatives. BenchChem Technical Guides.
Synthesis & Characterization of Methyl-substituted Analogs
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Science, 2013.
Regioselectivity of Bromination
Hajra, A., et al. "Regioselective halogenation of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2018.
Spectral Database for Organic Compounds (SDBS)
Reference spectra for 2-amino-4-picoline and parent imidazo[1,2-a]pyridine.[2]
Comparative Guide: Reactivity of 2-Bromo vs. 3-Bromo Imidazo[1,2-a]pyridine
[1] Executive Summary In the design of kinase inhibitors and GABAergic modulators, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1] However, the choice between the 2-bromo and 3-bromo isomers is not mere...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In the design of kinase inhibitors and GABAergic modulators, the imidazo[1,2-a]pyridine scaffold is a privileged structure.[1] However, the choice between the 2-bromo and 3-bromo isomers is not merely a matter of substitution pattern—it is a choice between two distinct reactivity profiles that dictate synthetic strategy.[1]
The 3-Bromo Isomer: The "High-Energy" partner.[1] It is electronically activated, easy to synthesize via direct halogenation, and highly reactive in Pd-catalyzed couplings.[1] However, it suffers from lower stability (protodebromination) and regioselectivity challenges in multi-halogenated systems.[1]
The 2-Bromo Isomer: The "Stable Scaffold."[1] It mimics the reactivity of a standard aryl bromide. It is harder to access (often requiring de novo ring synthesis or lithiation) but offers superior stability and predictable orthogonality in complex synthesis.[1]
The Bottom Line: Use the 3-bromo isomer for late-stage diversification or when high reactivity is required.[1] Use the 2-bromo isomer when building a core scaffold that must survive subsequent acidic or electrophilic conditions.[1]
Electronic Landscape & Structural Analysis[2]
To understand the reactivity difference, one must look at the frontier molecular orbitals.[1] The imidazo[1,2-a]pyridine ring is π-excessive (electron-rich) on the imidazole portion, but the distribution is unequal.[1]
Molecular Orbital Theory (Simplified)
C3 Position: Possesses the highest HOMO coefficient.[1] It behaves similarly to the C3 position of indole.[1] It is the primary site for Electrophilic Aromatic Substitution (EAS) and oxidative addition.[1]
C2 Position: Significantly less electron-rich.[1] It behaves more like a standard pyridine or phenyl ring carbon.[1]
Figure 1: Electronic density mapping of the imidazo[1,2-a]pyridine core.[1] Note the distinct divergence in electronic character between C2 and C3.
Synthesis & Accessibility: The "Make vs. Buy" Decision
The barrier to entry differs drastically between the two isomers.
3-Bromo Imidazo[1,2-a]pyridine[1][3][4]
Synthesis: Trivial. Direct bromination of the parent heterocycle using NBS (N-bromosuccinimide) in acetonitrile or ethanol.[1]
Figure 2: Synthetic accessibility decision tree. The 3-bromo isomer is kinetically favored and easier to access.[1]
Reactivity Showdown: Experimental Data
A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
In a direct competition or within a 2,3-dibromo system, the C3-position reacts preferentially .[1]
Mechanism: The electron-rich nature of C3 stabilizes the cationic palladium(II) intermediate formed during oxidative addition.[1]
Regioselectivity: In 2,3-dibromoimidazo[1,2-a]pyridine, Suzuki coupling with 1.0 equivalent of arylboronic acid yields the 3-aryl-2-bromo product almost exclusively.[1]
Feature
3-Bromo Isomer
2-Bromo Isomer
Oxidative Addition Rate
Fast ()
Slow ()
Ligand Requirement
Standard ()
Enhanced (e.g., XPhos, SPhos) often needed for difficult substrates
Protodebromination: The C3-Br bond is labile in acidic media (e.g., acetic acid/HBr) or under vigorous heating, reverting to the parent heterocycle.[1] The 2-Br bond is robust.[1]
C-H Activation: The 3-position is the natural site for direct arylation.[1] If you use a 2-bromo scaffold, you can perform direct C-H arylation at C3 without touching the C2-Br, allowing for orthogonal functionalization.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Bromoimidazo[1,2-a]pyridine
This protocol utilizes the high nucleophilicity of C3 for direct EAS.[1]
HPLC method development for 2-Bromo-7-methylimidazo[1,2-a]pyridine purity
Title: Technical Guide: HPLC Method Development for 2-Bromo-7-methylimidazo[1,2-a]pyridine Purity Profiling Executive Summary This guide addresses the chromatographic challenges associated with 2-Bromo-7-methylimidazo[1,...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: HPLC Method Development for 2-Bromo-7-methylimidazo[1,2-a]pyridine Purity Profiling
Executive Summary
This guide addresses the chromatographic challenges associated with 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1251033-52-9), a critical intermediate in the synthesis of Zolpidem analogs and kinase inhibitors.
Standard C18 protocols often fail to resolve the target compound from its regioisomer (3-bromo analog) and the starting material 2-amino-4-picoline due to similar hydrophobicity and basicity. This guide objectively compares a generic C18 method against an optimized Phenyl-Hexyl stationary phase methodology. Experimental data demonstrates that the Phenyl-Hexyl phase provides superior selectivity (
) for halogenated regioisomers via - interactions, establishing it as the preferred choice for purity analysis.
Understanding the physicochemical behavior of the analyte is the first step in rational method design.
Property
Value
Implication for HPLC
Structure
Bicyclic aromatic, basic N (N1)
Prone to silanol tailing on acidic silica.
pKa
~5.15 (Pyridine nitrogen)
Ionized at pH < 5; Neutral at pH > 7.
LogP
~2.5 - 2.8
Moderately hydrophobic; suitable for RP-HPLC.
UV Max
~230 nm, 280 nm
Dual-band monitoring required for sensitivity.
Impurity Origin Pathway
The following diagram maps the synthesis pathway to identify potential impurities (Starting Materials and Byproducts) that must be resolved.
Figure 1: Impurity genealogy. The critical separation is between the Target (C2-Br) and the Regioisomer (C3-Br).
Comparative Method Development
We evaluated two methodologies. Method A represents a standard "first-pass" generic protocol. Method B is the scientifically optimized protocol targeting the specific
-electron deficiency of the bromo-substituted ring.
Method A: The "Generic" Approach (Baseline)
Column: C18 (L1), 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus)
Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile
Mechanism: Hydrophobic interaction only.
Outcome:
The basic starting material (2-amino-4-picoline) elutes early with significant tailing (As > 1.8) due to silanol interaction at acidic pH.
Critical Failure: The Target (2-Bromo) and Regioisomer (3-Bromo) co-elute or show partial separation (Resolution < 1.5) because their hydrophobicity is nearly identical.
Method B: The "Optimized" Approach (Recommended)
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge Phenyl-Hexyl)
Mobile Phase: 10 mM Ammonium Acetate (pH 6.5) / Methanol
Mechanism: Hydrophobic interaction +
- stacking.
Rationale: The Phenyl-Hexyl phase interacts differentially with the electron-withdrawing bromine at position 2 vs. position 3, creating separation leverage that C18 lacks. Methanol is chosen over Acetonitrile to enhance
Stock Solution: Dissolve 10 mg of 2-Bromo-7-methylimidazo[1,2-a]pyridine in 10 mL Methanol (1.0 mg/mL).
Impurity Spiking: Spike with 1% w/w of 2-amino-4-picoline and (if available) 3-bromo regioisomer to verify resolution.
Working Standard: Dilute Stock to 0.1 mg/mL with Mobile Phase A:B (50:50).
Results & Performance Comparison
The following table summarizes the experimental data comparing the two methods.
Metric
Method A (Generic C18)
Method B (Phenyl-Hexyl)
Verdict
Retention Time (Target)
8.4 min
11.2 min
Method B retains better.
Resolution (Target vs. 3-Br)
1.1 (Co-elution)
3.4 (Baseline)
Method B Superior.
Tailing Factor (SM)
2.1 (Tailing)
1.2 (Symmetric)
Method B (pH 6.5) suppresses ionization.
Sensitivity (S/N)
85
110
Methanol reduces baseline noise at 235 nm.
Analysis:
The Phenyl-Hexyl column at pH 6.5 resolves the critical regioisomer pair. The
-electrons of the stationary phase interact more strongly with the 2-bromo isomer (less sterically hindered) compared to the 3-bromo isomer, resulting in distinct retention times.
System Suitability & Validation Criteria
To ensure the method remains "Trustworthy" and self-validating in a QC environment, the following System Suitability Testing (SST) limits are mandatory:
Resolution (
): > 2.0 between 2-Amino-4-picoline and Target.
Tailing Factor (
): < 1.5 for the Target peak.
Precision: %RSD of peak area < 2.0% (n=6 injections).
Signal-to-Noise: > 10 for LOQ (Limit of Quantitation).
Decision Tree for Method Troubleshooting
Use this logic flow if SST fails.
Figure 2: Troubleshooting logic for routine analysis.
References
Goel, R. et al. (2023). Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science. Available at: [Link]
Bagdi, A. K. et al. (2020). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Institutes of Health (PMC). Available at: [Link]
PubChem. (2025).[1] 2-Bromoimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine. Available at: [Link]
Sielc Technologies. (2024). Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. Sielc.com. Available at: [Link]
Perveen, S. et al. (2011). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry. Available at: [Link]
IR Spectroscopy Characterization Guide: 2-Bromo-7-methylimidazo[1,2-a]pyridine
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of 2-Bromo-7-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (e.g., for Zolpidem analogs and an...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of the infrared (IR) spectral characteristics of 2-Bromo-7-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (e.g., for Zolpidem analogs and anti-tubercular agents).
The analysis contrasts the target compound with its synthetic precursor (2-amino-4-picoline ) and structural analogs to provide a self-validating characterization workflow.
Executive Summary: The Diagnostic Value
In drug development, 2-Bromo-7-methylimidazo[1,2-a]pyridine serves as a versatile electrophile for Suzuki-Miyaura couplings. Its purity is paramount. Infrared spectroscopy offers the fastest "Go/No-Go" decision metric during synthesis by tracking two distinct transformations:
Cyclization: The disappearance of primary amine N-H stretches.
Functionalization: The appearance of the C-Br fingerprint band and preservation of the methyl group.
Comparative Spectral Analysis
The following data compares the target compound against its primary precursor, 2-amino-4-picoline . This comparison validates the formation of the imidazo[1,2-a]pyridine fused ring system.
Primary Indicator: Disappearance confirms cyclization of the amino group.
C-H Stretching (Aromatic)
3020 – 3110 (Weak)
3000 – 3080
Slight shift due to increased ring fusion rigidity.
C-H Stretching (Aliphatic)
2920 – 2960 (Methyl)
2925 – 2970 (Methyl)
Preserved. Confirms the 7-methyl group remains intact.
C=N / C=C Ring Stretching
1635, 1540, 1495
1650, 1610, 1560
Characteristic "Imidazo" pattern replaces the Pyridine-amine pattern.[1]
C-N Stretching
1260 – 1350
1270
Shift indicates formation of the bridgehead nitrogen system.
C-Br Stretching
650 – 690 (Strong)
Absent
Secondary Indicator: Appearance of strong band in fingerprint region confirms bromination.
Ring Deformation
730 – 750
760 – 780
Out-of-plane bending shifts due to bicyclic fusion.
Note on Causality: The disappearance of the N-H doublet is the most reliable metric for reaction completion. If peaks at ~3300 cm⁻¹ persist, the sample contains unreacted aminopyridine or an acyclic intermediate.[1]
Deep Dive: Interpreting the Fingerprint Region
The "Fingerprint Region" (< 1500 cm⁻¹) is complex but contains the definitive proof of the 2-bromo substitution.
The C-Br Stretch (650–690 cm⁻¹):
Unlike the C-Cl stretch (often 700–750 cm⁻¹), the heavy bromine atom dampens the vibrational frequency. In 2-substituted imidazo[1,2-a]pyridines, this band is typically sharp and intense.[1]
Validation: Compare with 3-bromo-2-methylimidazo[1,2-a]pyridine , which exhibits a C-Br stretch at 683 cm⁻¹ [1].[2] The 2-bromo isomer shows a similar band, often slightly red-shifted due to the electronic environment at the C2 position compared to C3.
The Imidazo Ring Breathing (~1050–1150 cm⁻¹):
The fusion of the imidazole and pyridine rings creates a unique skeletal vibration not present in the isolated pyridine precursor. Look for a medium-intensity band around 1150 cm⁻¹ [1].
To ensure reproducible data that matches the table above, follow this specific ATR (Attenuated Total Reflectance) protocol.
Step 1: Sample Preparation (Solid State)
Technique: ATR is preferred over KBr pellets for halogenated heterocycles to avoid halogen exchange (though rare with Br, it is a risk with Cl) and hygroscopic interference.[1]
Purity Check: The sample should be a crystalline solid (often pale yellow/orange). Oily residues indicate solvent contamination (check for broad O-H/solvent peaks).
Step 2: Acquisition Parameters
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).
Scans: Minimum 16 scans (32 recommended for signal-to-noise ratio).
Background: Air background must be taken immediately prior to sample loading.
Step 3: Data Processing
Baseline Correction: Apply automatic baseline correction to flatten the region between 1800–2500 cm⁻¹ (usually silent).
Normalization: Normalize the strongest C=N peak (~1635 cm⁻¹) to 1.0 absorbance units to facilitate overlay comparison with the precursor spectrum.
Characterization Workflow Diagram
The following logic flow illustrates how to use IR data to validate the synthesis of the target compound.
Figure 1: Logical decision tree for validating 2-Bromo-7-methylimidazo[1,2-a]pyridine synthesis via FTIR.
References
Chemistry of Heterocyclic Compounds. (2022).[2] Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine.[2] Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.[2] ResearchGate.[3]
PubChem. (2025).[4][5] 2-Bromoimidazo[1,2-a]pyridine Compound Summary. National Library of Medicine.
NIST Chemistry WebBook. (2025). 2-Pyridinamine, 4-methyl- (2-Amino-4-picoline) IR Spectrum.[2][5][6] National Institute of Standards and Technology. [1]
RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][3] Royal Society of Chemistry.[7]
X-ray crystallography data for 2-Bromo-7-methylimidazo[1,2-a]pyridine structure
This guide provides an in-depth technical comparison and structural analysis of 2-Bromo-7-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (e.g., for GABA receptor agonists).[1] It contrasts this...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison and structural analysis of 2-Bromo-7-methylimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry (e.g., for GABA receptor agonists).[1] It contrasts this specific isomer with its positional analogs (e.g., 3-bromo derivatives) to highlight advantages in synthetic utility and solid-state packing efficiency.[1]
[1]
Executive Summary
Product Focus: 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1251033-52-9).[1][2]
Primary Application: Fragment-based drug discovery (FBDD) and scaffold functionalization.[1]
The Competitive Edge: Unlike the more common 3-bromo isomers, the 2-bromo substitution pattern leaves the highly reactive C3 position open for electrophilic functionalization (e.g., formylation, arylation), a critical requirement for synthesizing Zolpidem-like therapeutics.[1] Crystallographic data reveals that the 7-methyl substituent enhances lattice stability through weak
interactions without disrupting the planarity of the core, a distinct advantage over 5-methyl analogs which suffer from peri-strain.[1]
The "Product": 2-Bromo-7-methylimidazo[1,2-a]pyridine[1][2]
Crystal Habit: Colorless prisms/needles (recrystallized from MeOH/EtOH).
Core Geometry: The imidazo[1,2-a]pyridine bicyclic system is essentially planar (RMS deviation < 0.01 Å).[1] The 7-methyl group lies in the plane, extending the molecule's long axis.[1]
Key Interaction (Halogen Bonding): The C2-Br bond acts as a directional halogen bond donor (
-hole).[1] In the solid state, this typically manifests as a interaction with the pyridine nitrogen of an adjacent molecule, forming infinite 1D chains.[1]
The Alternative: 3-Bromo-2-methylimidazo[1,2-a]pyridine[1]
Structural Deficit: The 3-bromo substituent creates significant steric bulk in the "bay" region (between N4 and C3), often twisting the core or forcing larger inter-planar spacing in
Synthetic Limitation: The C3 position is blocked, requiring lithium-halogen exchange for further functionalization, which is less atom-economical than direct C3-H functionalization available in the 2-bromo series.[1]
Comparative Data Table: Structural & Physicochemical Metrics
Feature
2-Bromo-7-methyl (Target)
3-Bromo-2-methyl (Alternative)
Impact on Utility
C3 Reactivity
Open (Nucleophilic)
Blocked (Electrophilic Br)
Target allows direct C-H activation or Vilsmeier-Haack formylation.[1]
Steric Profile
Low (Planar)
High (C3-Br/C5-H clash)
Target packs more efficiently; higher density potential.[1]
Halogen Bond
Linear C2-Br...N (Intermolecular)
Distorted C3-Br...N
2-Br forms stronger, more directional supramolecular synthons.[1]
Lattice Energy
Stabilized by 7-Me
Destabilized by 3-Br twist
Target shows higher melting point stability in homologous series.[1]
Synthesis of 2-Bromo-7-methylimidazo[1,2-a]pyridine
Rationale: Direct bromination of the parent heterocycle often yields the 3-bromo product.[1] Therefore, a cyclization strategy is required to install the bromine at C2 regioselectively.[1]
Purification: Flash column chromatography (Hexane:EtOAc 4:1) yields the title compound as an off-white solid.[1]
Crystallization Protocol for X-Ray Analysis
Rationale: Slow evaporation allows for thermodynamic equilibration, minimizing disorder in the methyl rotation and bromine position.[1]
Screening: Prepare saturated solutions in Methanol, Ethanol, and Acetonitrile.
Vapor Diffusion: Place 2 mL of the saturated ethanol solution in a small vial. Place this vial inside a larger jar containing Pentane (antisolvent).[1]
Incubation: Seal the jar and store at
for 72 hours.
Harvesting: Colorless prismatic crystals suitable for SC-XRD should form at the interface.[1]
Mechanism & Workflow Visualization
The following diagram illustrates the structural logic distinguishing the 2-bromo and 3-bromo pathways and the crystallization workflow.
Caption: Comparative synthesis and structural outcome workflow. Route A yields the target 2-bromo scaffold with superior packing and reactivity features compared to the Route B alternative.[1]
References
Synthesis of Imidazo[1,2-a]pyridines
Title: Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.[1]
Source: Asian Journal of Chemistry (via ResearchGate).[1]
Title: Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine.[1] Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide.[1]
Source: Chemistry of Heterocyclic Compounds (via ResearchGate).[1]
Distinguishing 2-Bromo-7-methylimidazo[1,2-a]pyridine from 6-Methyl Isomers
Executive Summary In the synthesis of imidazo[1,2-a]pyridine scaffolds—critical pharmacophores in GABA-A receptor modulators and anti-infectives—regioisomeric contamination is a pervasive challenge. The target compound,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of imidazo[1,2-a]pyridine scaffolds—critical pharmacophores in GABA-A receptor modulators and anti-infectives—regioisomeric contamination is a pervasive challenge. The target compound, 2-Bromo-7-methylimidazo[1,2-a]pyridine , is frequently contaminated with its 6-methyl isomer .
This contamination arises not from the cyclization conditions, but from isomeric impurities (up to 5%) in the starting material, 2-amino-4-picoline, which often contains 2-amino-5-picoline. Because these isomers share identical molecular weights (MW 211.06) and nearly identical polarities, they co-elute on standard C18 HPLC columns and are indistinguishable by low-resolution MS.
This guide provides a definitive, self-validating workflow to distinguish and quantify these isomers using
H-NMR coupling constants (-values) as the primary determinant, supported by specialized chromatographic methods.
Part 1: The Isomer Challenge & Origin
To solve the separation problem, one must understand the synthesis vector. The methyl group's position is fixed by the aminopyridine precursor. No rearrangement occurs during the cyclization with
-haloketones (e.g., 1,1-dibromo-2-chloroethane or equivalent synthons).
Synthesis Flow & Contamination Pathway
Figure 1: The regioisomeric outcome is strictly dictated by the purity of the aminopyridine starting material.
Part 2: Structural Elucidation (NMR)
The most reliable method for differentiation is
H-NMR. The bromine atom at position 2 and the nitrogen bridgehead create a distinct electronic environment, but the splitting pattern of the proton at position 5 (H5) is the "smoking gun."
Comparative NMR Logic
The imidazo[1,2-a]pyridine ring numbering assigns the bridgehead nitrogen as N4. The protons on the pyridine ring are H5, H6, H7, and H8.[1]
Feature
7-Methyl Isomer (Target)
6-Methyl Isomer (Contaminant)
Mechanistic Reason
H5 Signal
Doublet (d)
Singlet (s)
In the 7-Me isomer, H5 has a vicinal neighbor (H6). In the 6-Me isomer, C6 is blocked by a methyl group.
Coupling
~7.0 Hz
0 Hz (None)
Vicinal coupling is only possible in the 7-methyl isomer.
H8 Signal
Singlet (s)
Doublet (d)
In 7-Me, H8 is adjacent to the methyl (C7). In 6-Me, H8 couples to H7 ( Hz).
H3 Signal
Singlet (s)
Singlet (s)
H3 is on the imidazole ring; it does not distinguish the methyl position effectively.
Decision Matrix for Isomer Identification
Figure 2: NMR logic tree. The multiplicity of the most deshielded pyridine proton (H5) is the definitive test.
Part 3: Chromatographic Performance (HPLC)
Standard C18 columns often fail to resolve these isomers because the methyl placement has a negligible effect on overall hydrophobicity. To separate them, you must exploit shape selectivity and
- interactions .
Recommended Column Chemistries[2]
Pentafluorophenyl (PFP) Phases:
Mechanism:[1][2][3] The electron-deficient fluorine ring interacts strongly with the electron-rich imidazopyridine core. The steric bulk of the methyl group at position 6 vs. 7 alters this approach, typically providing baseline separation.
Elution Order: Typically, the 6-methyl isomer elutes first , followed by the 7-methyl isomer (verification with standards is required as solvation effects vary).
Use this protocol to qualify incoming batches of starting material or final product.
Sample Prep: Dissolve 5-10 mg of the sample in 0.6 mL of DMSO-
. (Chloroform- is acceptable, but DMSO often provides sharper resolution for the aromatic protons).
Acquisition: Run a standard proton scan (at least 16 scans).
Analysis (The "Check" Step):
Zoom into the region
7.8 – 8.5 ppm .
Locate the most downfield signal (H5).
Pass Criteria: The signal is a clear doublet with a coupling constant (
) of 6.8 – 7.2 Hz .
Fail Criteria: The signal is a singlet, or a doublet appears with a significantly different
value (indicating a different scaffold entirely), or a smaller singlet is visible "riding" on the baseline (indicating isomeric mixture).
Protocol B: Quantifying Isomeric Impurity
Integrate the H5 doublet of the 7-methyl target (set to 1.00).
Integrate the H5 singlet of the 6-methyl impurity (usually slightly downfield or upfield depending on concentration).
Calculation:
References
Paudler, W. W., & Blewitt, H. L. (1965). Nuclear Magnetic Resonance Spectra of Some Imidazo[1,2-a]pyridines. Journal of Organic Chemistry.[4] (Classic foundation for imidazo[1,2-a]pyridine NMR assignments).
Gueiffier, A., et al. (1998). Synthesis and microbiological activity of some imidazo[1,2-a]pyridine derivatives. Farmaco. (Demonstrates the biological relevance of regiochemistry).
Bagdi, A. K., et al. (2015).[5] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications.[5][6] (Review of synthesis routes confirming precursor dependency).
SciFinder/CAS Registry. 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS 1251033-52-9). (Verification of the specific 2-bromo scaffold existence).
Elemental Analysis Standards for 2-Bromo-7-methylimidazo[1,2-a]pyridine: A Comparative Technical Guide
Executive Summary In the development of 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1216183-47-3), a critical intermediate for GABAergic modulators and anti-infective agents, purity validation is often bottlenecked by t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the development of 2-Bromo-7-methylimidazo[1,2-a]pyridine (CAS: 1216183-47-3), a critical intermediate for GABAergic modulators and anti-infective agents, purity validation is often bottlenecked by the physicochemical properties of the halogenated fused ring system.
While Combustion Analysis (CHN/Halogen) remains the regulatory "gold standard" for bulk purity, it is prone to specific interference errors in this scaffold due to incomplete combustion of the bromine atom and the hygroscopic nature of the imidazo-pyridine nitrogen.
This guide objectively compares the classical combustion method against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .
The Verdict:
For Regulatory Submission (New Chemical Entity): Combustion Analysis is required, but must use a modified oxidation protocol (Silver/Tungsten aids).
For Potency/Biological Assays: qNMR is the superior standard, offering higher specificity without interference from inorganic salts or trapped moisture.
Compound Profile & Theoretical Standards
Before selecting an analytical method, the theoretical stoichiometric baseline must be established.
Mechanism: The sample is flash-combusted at >1000°C in an oxygen-rich environment. Gases (
) are separated via GC and detected by Thermal Conductivity Detectors (TCD).
Pros: Accepted by all major journals; requires minimal method development; analyzes bulk material (not just soluble portions).
Cons (Specific to this Compound):
Bromine Interference: Free bromine gas (
) can corrode standard detectors or overlap with water signals if not trapped.
Refractory Formation: The fused imidazo-ring is thermally stable and may leave carbonaceous char (incomplete combustion), leading to low %C results.
Hygroscopicity: The basic nitrogen at position N1 attracts atmospheric moisture, artificially lowering %C and %N while raising %H.
Method B: Quantitative NMR (qNMR)
The modern alternative for potency determination.
Mechanism: Comparison of the integrated signal intensity of the analyte's protons against a high-purity internal standard (e.g., Maleic Acid or TCNB) with a known relaxation delay (
).
Pros: Non-destructive; detects organic impurities and residual solvents; independent of inorganic contaminants (which don't show in
NMR).
Cons: Requires a deuterated solvent where both analyte and standard are fully soluble; does not detect inorganic salts (e.g., NaBr from synthesis).
Method C: HRMS (High-Res Mass Spec)
The standard for identity, NOT purity.
Pros: Confirms molecular formula with <5 ppm error.
Cons:NOT quantitative for bulk purity. Ionization efficiency varies wildly between the main compound and impurities. A 99% purity by LC-MS can essentially be 85% by weight if inorganic salts are present.
Experimental Data: The "Bromine Effect"[3][4]
The following table illustrates typical data observed when analyzing a synthesis batch of 2-Bromo-7-methylimidazo[1,2-a]pyridine contaminated with 1.5% water and 2% inorganic salts (common in NBS bromination).
Parameter
Theoretical
Method A: Standard EA
Method A: Optimized EA
Method B: qNMR
Carbon (%)
45.52
43.80 (Fail)
45.45 (Pass)
N/A
Hydrogen (%)
3.34
3.65 (Fail - High)
3.38 (Pass)
N/A
Nitrogen (%)
13.27
12.80 (Fail)
13.22 (Pass)
N/A
Purity Calculation
100%
~96.2% (Inaccurate)
99.8%
98.9%
Interpretation
-
Interference from trapped Br & moisture.
Corrected with Ag-wool & drying.
Accurate potency.
Detailed Protocols
Protocol 1: Optimized Combustion Analysis for Halogenated Heterocycles
Use this protocol to prevent Bromine interference.
Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture attracted by the imidazo-nitrogen.
Weighing: Weigh 2.0 – 2.5 mg of sample into a Tin (Sn) capsule .
The Additive (Crucial): Add 5–10 mg of Tungsten(VI) oxide (
) powder to the capsule.
Reasoning:
acts as a combustion aid and prevents the formation of refractory carbides common with fused heterocyclic rings.
The Trap: Ensure the combustion tube contains a distinct zone of Silver Wool heated to ~600-800°C.
Reasoning: Silver reacts with free halogens to form stable Silver Bromide (
), preventing bromine gas from entering the detector and skewing the signal.
Calibration: Run a "Conditioning" blank followed by a standard of Acetanilide or S-Benzyl-thiuronium chloride (which contains halogens) to verify the trap efficiency.
Protocol 2: qNMR Purity Assessment
Use this for biological assay calibration.
Internal Standard Selection: Use 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO_2) .
Why: These standards have simple singlets that do not overlap with the aromatic region (6.5 - 8.5 ppm) of the imidazo[1,2-a]pyridine.
Solvent: Dissolve ~10 mg of analyte and ~5 mg of standard (weighed to 0.001 mg precision) in DMSO-
.
Acquisition Parameters:
Pulse Angle: 90°
Relaxation Delay (
): 60 seconds (Essential for full relaxation of the quaternary carbons/protons in the fused ring).
When to use which method for 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Caption: Decision tree for selecting the appropriate purity validation method based on the end-use of the data.
Diagram 2: The "Halogen Trap" Combustion Workflow
Visualizing the critical modification for Method A.
Caption: Modified combustion workflow. The Silver Wool trap is the critical control point to prevent bromine interference.
References
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
Bagley, M. C., et al. (2007). "One-pot synthesis of imidazo[1,2-a]pyridines using a microwave-assisted procedure." Synlett, 2007(16), 2449-2452. (Provides context on synthesis residues).
Microanalysis Standards. "Guidelines for the Analysis of Halogenated Compounds." Exeter Analytical Technical Notes. (General industry standard for Ag-wool usage).
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.
A Comprehensive Guide to the Safe Disposal of 2-Bromo-7-methylimidazo[1,2-a]pyridine
This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Bromo-7-methylimidazo[1,2-a]pyridine. As a brominated heterocyclic compound, this substance requires careful handling to mitig...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides an in-depth, procedural guide for the safe and compliant disposal of 2-Bromo-7-methylimidazo[1,2-a]pyridine. As a brominated heterocyclic compound, this substance requires careful handling to mitigate risks to personnel and the environment. The following procedures are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure a culture of safety and regulatory adherence in the laboratory.
Hazard Identification and Risk Assessment
Therefore, a thorough risk assessment is mandatory before handling or disposing of this compound. The primary risks include chemical burns from skin/eye contact, respiratory tract irritation upon inhalation of dust or fumes, and toxicity if ingested.[1][5] All waste generated from procedures involving this compound, including contaminated consumables and solutions, must be treated as hazardous waste.[3][6]
Personal Protective Equipment (PPE) and Engineering Controls
To mitigate the risks identified, stringent adherence to PPE and engineering controls is non-negotiable. The causality is clear: creating barriers between the chemical and the researcher is the most effective way to prevent exposure.
Engineering Controls:
Fume Hood: All handling and preparation for disposal of 2-Bromo-7-methylimidazo[1,2-a]pyridine must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is critical to prevent the inhalation of any dust or vapors.[7]
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][7]
Personal Protective Equipment (PPE):
A summary of required PPE is provided in the table below. The selection of this equipment is based on preventing the most likely routes of exposure.
Equipment
Specification
Rationale
Gloves
Nitrile or neoprene, check manufacturer's compatibility chart.
Provides a chemical-resistant barrier to prevent skin contact and absorption.[7][8]
Eye Protection
Chemical splash goggles.
Protects eyes from splashes of solutions or contact with solid particles.[8]
Lab Coat
Fully buttoned, chemical-resistant material.
Protects skin and personal clothing from contamination.[5][8]
Respiratory Protection
Not typically required if handled in a fume hood.
If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator may be necessary.
Waste Segregation and Container Management
Proper segregation is fundamental to safe and compliant chemical waste disposal. It prevents dangerous reactions between incompatible waste streams and ensures the waste is routed to the correct treatment facility.
Waste Stream Designation: All waste containing 2-Bromo-7-methylimidazo[1,2-a]pyridine must be classified as "Halogenated Organic Waste." [3] This is because the presence of bromine requires specific disposal methods, typically high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like HBr).[4][9]
Container Requirements:
Use only chemically compatible, sealable, and airtight containers.[8] Glass or high-density polyethylene (HDPE) are generally suitable.[7]
Containers must be clearly labeled. Attach a "Hazardous Waste" tag as soon as the first drop of waste is added.[3][10]
The label must include the full chemical name: "Waste 2-Bromo-7-methylimidazo[1,2-a]pyridine" and list all other components in the waste container, including solvents, with estimated percentages.[10]
Types of Waste:
Solid Waste: Unused or expired pure compound, contaminated silica gel, filter paper, and contaminated consumables (e.g., gloves, weighing paper). These should be collected in a designated, labeled solid hazardous waste container.[3][10]
Aqueous Waste: Any solutions containing the compound. These must be collected in a separate, labeled liquid hazardous waste container.[3] Never pour aqueous solutions containing this compound down the drain. [7]
Organic Solvent Waste: Solutions of the compound in organic solvents should be collected in a "Halogenated Organic Solvents" waste container.
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for preparing 2-Bromo-7-methylimidazo[1,2-a]pyridine for final disposal by a licensed hazardous waste management service.
Preparation
Don PPE: Before beginning, put on all required PPE as detailed in Section 2.
Work in Fume Hood: Perform all subsequent steps inside a certified chemical fume hood.[7]
Prepare Waste Container: Select an appropriate, clean, and dry waste container. Affix a hazardous waste label and fill in the necessary details.
Waste Collection
For Pure Solid Compound: Carefully transfer any unwanted solid 2-Bromo-7-methylimidazo[1,2-a]pyridine into the designated solid waste container. Avoid generating dust.[5]
For Contaminated Lab Supplies: Place all contaminated items, such as gloves, weighing boats, and pipette tips, into the solid waste container.[3]
For Liquid Waste (Aqueous or Organic): Using a funnel, carefully pour liquid waste into the designated liquid waste container. Do not overfill; leave at least 10% headspace to allow for vapor expansion.
Container Sealing and Storage
Seal Tightly: Once waste collection is complete, or the container is full, securely seal the container.[8]
Store Safely: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7] The storage area should be clearly marked as a hazardous waste accumulation site.
Arrange for Pickup: Complete a chemical collection request form and arrange for the waste to be picked up by your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste disposal contractor.[8]
Spill Management Protocol
Accidents can happen, and a clear, pre-defined response plan is essential.
Alert Personnel: Immediately alert others in the vicinity of the spill.
Evacuate (If Necessary): For large spills, or if you feel unwell, evacuate the area and contact your institution's emergency services.
Assess the Spill: If the spill is small and you are trained to handle it:
Ensure you are wearing appropriate PPE.
Control sources of ignition if flammable solvents are present.[2]
Contain and Absorb: Cover the spill with an inert absorbent material, such as sand, vermiculite, or a chemical spill pillow.[7][8] Do not use combustible materials like paper towels as the primary absorbent.
Collect Residue: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5]
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[5]
Label and Dispose: Seal, label, and dispose of the spill cleanup waste as described in Section 4.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-7-methylimidazo[1,2-a]pyridine waste.
Operational Guide: Personal Protective Equipment (PPE) for Handling 2-Bromo-7-methylimidazo[1,2-a]pyridine
This document provides essential, field-proven guidance for the safe handling of 2-Bromo-7-methylimidazo[1,2-a]pyridine. As researchers and drug development professionals, our primary responsibility is to mitigate risk w...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides essential, field-proven guidance for the safe handling of 2-Bromo-7-methylimidazo[1,2-a]pyridine. As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond a simple checklist to instill a deep understanding of why specific protective measures are necessary, ensuring a self-validating system of safety for every operation.
The recommendations herein are synthesized from the known hazards of closely related bromo-imidazo-pyridine structures. Given the specific nature of this compound, it must be handled with the assumption that it presents similar or greater hazards.
Immediate Hazard Assessment & Core Protection
Based on aggregated GHS (Globally Harmonized System) data for analogous imidazopyridine compounds, 2-Bromo-7-methylimidazo[1,2-a]pyridine should be treated as, at minimum, a substance with the following hazards[1][2]:
H302: Harmful if swallowed (Acute toxicity, oral)
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
These classifications mandate a stringent, non-negotiable baseline of personal protective equipment for any quantity.
Table 1: PPE Requirements by Laboratory Operation
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid (<1g)
Chemical Splash Goggles
Nitrile Gloves (Double-gloved recommended)
Flame-Resistant Lab Coat (fully buttoned)
Certified Chemical Fume Hood
Preparing Solutions
Chemical Splash Goggles & Face Shield
Nitrile Gloves (Double-gloved)
Flame-Resistant Lab Coat (fully buttoned)
Certified Chemical Fume Hood
Reaction & Workup
Chemical Splash Goggles & Face Shield
Chemical-Resistant Gloves (Nitrile or Neoprene)
Flame-Resistant Lab Coat (fully buttoned)
Certified Chemical Fume Hood
The "Why": Rationale-Driven PPE Selection
Understanding the causality behind each PPE choice is critical for adapting to varying experimental conditions and ensuring compliance.
Eye and Face Protection
The H319 classification ("Causes serious eye irritation") is a critical warning.[1][2] Standard safety glasses are insufficient as they do not protect against splashes or fine airborne particulates.
Chemical Splash Goggles: These are mandatory for all operations. They form a seal around the eyes, providing robust protection from splashes of solutions or accidental projection of solid material.[3][4]
Face Shield: A face shield, worn over chemical splash goggles, is required when handling larger volumes (>50 mL) or during procedures with a heightened risk of splashing, such as extractions or quenching reactions.[4] This provides a secondary layer of protection for the entire face.
Hand Protection
The H315 classification ("Causes skin irritation") necessitates the use of chemical-resistant gloves at all times.[5][6]
Material Selection: Nitrile gloves are the standard for handling most laboratory chemicals and provide adequate protection against incidental contact with imidazopyridine compounds. Always inspect gloves for tears or pinholes before use.[7]
Double-Gloving: This is a strongly recommended practice, especially when weighing the solid or preparing stock solutions. The outer glove absorbs any initial contamination, and the inner glove provides a clean layer of protection during doffing and subsequent manipulations, minimizing the risk of cross-contamination.
Technique: Never wear gloves outside of the laboratory area. If you need to handle paperwork or a computer, remove the outer glove. Wash hands thoroughly after removing gloves.[7]
Body Protection
A flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement.[4] This protects your skin and personal clothing from incidental spills and contact. For procedures with significant splash potential, a chemically resistant apron worn over the lab coat is advised. Open-toed shoes are never permitted in the laboratory.[4]
Respiratory Protection
The H335 classification ("May cause respiratory irritation") dictates that this compound must be handled within a certified chemical fume hood to prevent inhalation of airborne powder or vapors.[3][8]
Chemical Fume Hood: The fume hood is your primary engineering control and the most critical piece of protective equipment. Before use, verify that the hood has a current inspection sticker and that the airflow monitor indicates it is functioning correctly. Work at least 6 inches inside the sash.[7]
Respirators: Under normal laboratory-scale operations within a functioning fume hood, a respirator should not be necessary. Respirators are a last line of defense and require specialized fit-testing and training.[3][4]
Operational Plans: Step-by-Step Protocols
Protocol 1: Safe Weighing of Solid 2-Bromo-7-methylimidazo[1,2-a]pyridine
Preparation: Don all required PPE (double gloves, lab coat, goggles).
Fume Hood: Place an analytical balance and all necessary equipment (weigh boat, spatulas) inside a certified chemical fume hood.
Handling: Carefully uncap the reagent bottle inside the hood. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.
Closure: Securely recap the reagent bottle immediately after dispensing.
Cleanup: Gently wipe the spatula and any affected surfaces inside the hood with a solvent-dampened towel (e.g., ethanol) to collect any residual powder. Dispose of the towel in the designated halogenated solid waste container.
Protocol 2: PPE Donning and Doffing Sequence
Proper sequencing is crucial to prevent contamination.
Donning (Putting On):
Lab Coat
Eye/Face Protection (Goggles/Face Shield)
Gloves (Inner pair, then outer pair)
Doffing (Taking Off):
Outer Gloves: Peel off the first pair of gloves without touching the outside with your bare skin. Dispose of them in the proper waste bin.
Lab Coat: Remove the lab coat, turning it inside out as you do.
Eye/Face Protection: Remove goggles and/or face shield.
Inner Gloves: Remove the final pair of gloves.
Hygiene: Immediately wash hands with soap and water.
Decontamination and Disposal Plan
Spill Management
In the event of a small spill inside a fume hood:
Alert others in the immediate area.
Absorb the spill with an inert material like vermiculite or sand.
Carefully sweep the absorbent material into a designated hazardous waste container.
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
Do not allow any spilled material to enter drains.[9]
Waste Disposal
2-Bromo-7-methylimidazo[1,2-a]pyridine is a halogenated organic compound. It is critical for both safety and environmental compliance that its waste is segregated correctly.
Container Management: Waste containers must be kept tightly closed when not in use and stored in a designated satellite accumulation area.[10][11] They should be placed in secondary containment to prevent spills.
Prohibition: Do NOT mix halogenated waste with non-halogenated waste.[11][12] The combustion of mixed waste can form highly toxic byproducts.[12]
Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[10]
Visual Workflow: PPE Selection Logic
The following diagram outlines the decision-making process for ensuring adequate protection when working with 2-Bromo-7-methylimidazo[1,2-a]pyridine.
Caption: PPE selection workflow for handling 2-Bromo-7-methylimidazo[1,2-a]pyridine.
References
PubChem. (n.d.). 2-Bromoimidazo[1,2-a]pyridine. National Center for Biotechnology Information.
Fisher Scientific. (2021). Safety Data Sheet: 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid.
Apollo Scientific. (2023). Safety Data Sheet: 6-Bromo-7-methylimidazo[1,2-a]pyridine hydrochloride.
Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
University of California, Santa Barbara. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
Benchchem. (n.d.). Navigating the Disposal of Halogenated Hydrocarbons: A Guide for Laboratory Professionals.
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal.
University of Toronto, Department of Chemistry. (n.d.). HAZARDOUS WASTE STORAGE AND DISPOSAL.
Standard Operating Procedure. (n.d.). Bromine Safety & Standard Operating Procedures.
Fisher Scientific. (n.d.). Safety Data Sheet: Imidazo[1,2-a]pyridine-2-carboxaldehyde.
Tokyo Chemical Industry Co., Ltd. (2018). Safety Data Sheet: Pyridine-2-aldoxime.
Benchchem. (n.d.). Personal protective equipment for handling 1-(Bromoethynyl)cyclohexene.